Carbenicillin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,5R,6R)-6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2)11(16(24)25)19-13(21)10(14(19)26-17)18-12(20)9(15(22)23)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,18,20)(H,22,23)(H,24,25)/t9?,10-,11+,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPNZSSZRUTDAP-UWFZAAFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4800-94-6 (di-hydrochloride salt) | |
| Record name | Carbenicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048464 | |
| Record name | Carbenicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carbenicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE TO OFF-WHITE, CRYSTALLINE POWDER; BITTER TASTE; HYGROSCOPIC; ODORLESS; PKA1: 2.76; PKA2: 3.5; SPECIFIC OPTICAL ROTATION: +175 TO +185 DEG; 1 G SOL IN 1.2 ML WATER, 25 ML ALCOHOL; SOL IN METHANOL, DIL ALKALI, DIL ACID; INSOL IN ACETONE, CHLOROFORM, ETHER /DISODIUM/, 3.90e-01 g/L | |
| Record name | Carbenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CARBENICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbenicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4697-36-3 | |
| Record name | Carbenicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4697-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbenicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004697363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbenicillin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carbenicillin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbenicillin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARBENICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42ZU72N5G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CARBENICILLIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Carbenicillin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014717 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Carbenicillin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenicillin is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup.[1] It exhibits bactericidal activity primarily against Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species, by interfering with the synthesis of the bacterial cell wall.[2][3] This document provides a detailed technical overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the key pathways and workflows.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
The fundamental mechanism of action of this compound involves the inhibition of the final step in peptidoglycan synthesis, an essential component of the bacterial cell wall that provides structural integrity.[1] This inhibition is achieved through the covalent binding of this compound to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes responsible for the cross-linking of peptidoglycan chains.[4]
The β-lactam ring of this compound mimics the D-alanyl-D-alanine moiety of the natural peptidoglycan substrate.[4] This structural similarity allows this compound to bind to the active site of PBPs. The strained β-lactam ring then acylates a serine residue within the PBP active site, forming a stable, covalent penicilloyl-enzyme complex.[4] This irreversible inactivation of PBPs prevents the formation of peptide cross-links, leading to a weakened cell wall. In a hypotonic environment, this structural failure results in cell lysis and bacterial death.[4]
Signaling Pathway of this compound's Action
Quantitative Data
Antimicrobial Activity
The in vitro efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Organism | MIC Range (µg/mL) |
| Escherichia coli | 1.56 - 64[1] |
| Proteus mirabilis | 1.56 - 3.13[1] |
| Pseudomonas aeruginosa | 3.13 - >1024[1] |
Pharmacokinetic Properties
The following table summarizes key pharmacokinetic parameters of this compound in adults with normal renal function.
| Parameter | Value | Reference |
| Bioavailability (Oral) | 30 - 40% | [1] |
| Protein Binding | 30 - 60% | [1] |
| Metabolism | Minimal | [1] |
| Elimination Half-life | ~1 hour | [1][5] |
| Excretion | Primarily Renal | [1] |
| Peak Plasma Concentration (1g IM) | 15-20 µg/mL | [2] |
| Peak Plasma Concentration (1g/hr IV) | ~150 µg/mL | [2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of this compound's MIC against a bacterial strain.
Materials:
-
This compound powder
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Methodology:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water) at a concentration significantly higher than the expected MIC.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in MHB across the wells of a 96-well plate to achieve a range of concentrations.
-
Inoculum Preparation: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[6]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.[7]
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[6]
Penicillin-Binding Protein (PBP) Competition Assay
This assay determines the ability of this compound to compete with a labeled penicillin for binding to PBPs.
Materials:
-
Bacterial membrane preparation containing PBPs
-
This compound
-
Radiolabeled or fluorescently labeled penicillin (e.g., [³H]benzylpenicillin or Bocillin-FL)[8]
-
SDS-PAGE reagents and equipment
-
Fluorography or fluorescence imaging system
Methodology:
-
Membrane Preparation: Isolate bacterial membranes containing PBPs from a culture grown to mid-log phase.
-
Competition Reaction: Incubate the membrane preparation with varying concentrations of unlabeled this compound for a defined period (e.g., 10 minutes at 37°C) to allow for binding to PBPs.
-
Labeling: Add a fixed, saturating concentration of labeled penicillin to the mixture and incubate for a further period (e.g., 10 minutes at 37°C). The labeled penicillin will bind to any PBPs not already occupied by this compound.
-
Termination of Reaction: Stop the reaction by adding a sample buffer containing SDS and boiling the samples.
-
SDS-PAGE: Separate the membrane proteins by SDS-polyacrylamide gel electrophoresis.
-
Detection: Visualize the labeled PBPs by fluorography (for radiolabeled penicillin) or fluorescence scanning (for fluorescently labeled penicillin). A decrease in the signal from the labeled penicillin in the presence of this compound indicates competition for PBP binding.
In Vitro Peptidoglycan Synthesis Assay
This assay measures the inhibitory effect of this compound on the synthesis of peptidoglycan from its precursors.
Materials:
-
Bacterial membrane preparation (source of peptidoglycan synthesis enzymes)
-
Radiolabeled peptidoglycan precursor (e.g., UDP-N-acetylmuramic acid-[¹⁴C]pentapeptide or UDP-N-acetyl-[¹⁴C]glucosamine)[9]
-
Unlabeled peptidoglycan precursors (UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid-pentapeptide)
-
This compound
-
Reaction buffer
-
Method for separating synthesized peptidoglycan from precursors (e.g., precipitation with trichloroacetic acid followed by filtration, or paper chromatography)
-
Scintillation counter
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the bacterial membrane preparation, both labeled and unlabeled peptidoglycan precursors, and a suitable buffer.
-
Inhibition: Add varying concentrations of this compound to the reaction mixtures. Include a control reaction without any inhibitor.
-
Initiation and Incubation: Initiate the synthesis reaction (e.g., by adding ATP if required) and incubate at 37°C for a specific time to allow for peptidoglycan synthesis.
-
Termination: Stop the reaction (e.g., by boiling or adding acid).
-
Separation: Separate the newly synthesized, radiolabeled peptidoglycan polymer from the unincorporated, radiolabeled precursors.
-
Quantification: Quantify the amount of radioactivity incorporated into the peptidoglycan using a scintillation counter. A reduction in radioactivity in the presence of this compound indicates inhibition of peptidoglycan synthesis.[9]
Conclusion
This compound's mechanism of action is a well-defined process involving the targeted inhibition of bacterial cell wall synthesis through the irreversible acylation of penicillin-binding proteins. This guide provides a comprehensive technical overview of this mechanism, supported by quantitative data on its antimicrobial activity and pharmacokinetic profile. The detailed experimental protocols serve as a foundation for researchers investigating the efficacy and properties of this and other β-lactam antibiotics. The visual representations of the signaling pathway and experimental workflows offer a clear and concise summary of the complex processes involved.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In Vitro Action of this compound Against Bacteria Isolated from Clinical Material - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound in neonates of normal and low birth weight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. cmdr.ubc.ca [cmdr.ubc.ca]
- 8. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Carbenicillin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the antimicrobial spectrum of carbenicillin, a semisynthetic carboxypenicillin, with a specific focus on its activity against gram-negative bacteria. This compound is notable for its bactericidal action, which it achieves by inhibiting the synthesis of the bacterial cell wall.[1][2] While it possesses a broad spectrum of activity, its most critical application has been in treating infections caused by Pseudomonas aeruginosa and various Proteus species.[3][4]
Mechanism of Action
This compound, like other β-lactam antibiotics, targets the final stage of peptidoglycan synthesis, an essential component of the bacterial cell wall. The structural integrity of the cell wall is crucial for bacteria to withstand osmotic pressure and maintain their shape.
The process involves the following key steps:
-
Penetration of the Outer Membrane: In gram-negative bacteria, this compound must first traverse the outer membrane to reach its target in the periplasmic space. It is able to do this by passing through porin channels.[5]
-
Binding to Penicillin-Binding Proteins (PBPs): Once in the periplasm, this compound covalently binds to the active site of Penicillin-Binding Proteins (PBPs).[5][6]
-
Inhibition of Transpeptidation: PBPs are bacterial enzymes responsible for the final transpeptidation step in peptidoglycan synthesis, which involves cross-linking the peptide chains of adjacent glycan strands.[3] By acylating the transpeptidase domain, this compound inactivates the enzyme.[3]
-
Cell Wall Destabilization and Lysis: The inhibition of peptidoglycan cross-linking weakens the cell wall.[5] This disruption, combined with the activity of bacterial autolytic enzymes (autolysins), leads to cell lysis and bacterial death.[3][7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 6. What is this compound Disodium used for? [synapse.patsnap.com]
- 7. This compound | PPTX [slideshare.net]
Navigating Carbenicillin Resistance in Escherichia coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanisms governing Carbenicillin resistance in Escherichia coli. It is designed to serve as a critical resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the biochemical and genetic underpinnings of this significant clinical challenge. This guide delves into the primary modes of resistance: enzymatic degradation, modification of drug influx and efflux, and alterations of the drug target.
Introduction to this compound and its Mode of Action
This compound is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup.[1] Like other β-lactam antibiotics, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis. Specifically, this compound acylates the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and bacterial death, particularly in actively dividing cells. However, the clinical efficacy of this compound has been significantly compromised by the evolution of sophisticated resistance mechanisms in E. coli.
Core Mechanisms of this compound Resistance in E. coli
E. coli employs a multi-pronged approach to evade the antimicrobial effects of this compound. These strategies can be broadly categorized into three primary mechanisms:
-
Enzymatic Degradation: The production of β-lactamase enzymes is the most prevalent mechanism of resistance to penicillins.[2] These enzymes hydrolyze the amide bond in the β-lactam ring of this compound, rendering the antibiotic inactive before it can reach its PBP targets.[2]
-
Altered Permeability and Efflux: E. coli can limit the intracellular concentration of this compound by either reducing its influx or actively pumping it out of the cell.[3] Reduced influx is often a consequence of mutations in the genes encoding outer membrane porins, such as OmpF, which serve as channels for the entry of hydrophilic antibiotics.[4][5] Concurrently, the overexpression of multidrug efflux pumps, most notably the AcrAB-TolC system, actively expels this compound from the periplasm, preventing it from reaching inhibitory concentrations.[6][7]
-
Target Modification: Although less common for this compound resistance compared to other β-lactams, alterations in the structure of penicillin-binding proteins (PBPs) can reduce the binding affinity of the antibiotic.[8] These modifications, arising from mutations in the PBP-encoding genes, can lead to a state where the antibiotic is no longer able to effectively inhibit cell wall synthesis.[9]
The interplay of these mechanisms can lead to high levels of this compound resistance, posing a significant therapeutic challenge.
Quantitative Analysis of this compound Resistance
The level of resistance to this compound can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize quantitative data on this compound resistance conferred by different mechanisms.
Table 1: this compound MICs in E. coli Strains with Different Resistance Mechanisms
| E. coli Strain | Relevant Genotype/Phenotype | This compound MIC (µg/mL) | Fold Change in MIC | Reference |
| MG1655 (Wild-Type) | No known resistance plasmid | ~10 | - | [10] |
| MG1655 with pBluescript II | bla (β-lactamase) gene present | >2000 | >200 | [10] |
| K-12 and B/r mutants | Diminished levels of OmpF porin | Increased resistance (specific values vary) | Not specified | [11] |
| Strain with overexpressed AcrAB-TolC | Increased efflux pump activity | 2 to 10-fold increase compared to wild-type | 2-10 | [12] |
Table 2: Kinetic Parameters of β-Lactamases against Penicillins
| β-Lactamase | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| TEM-1 | Benzylpenicillin | - | - | 107 - 108 | [13] |
| Class C (AmpC) | Benzylpenicillin | Low | 14-75 | 10 x 106 - 75 x 106 | [14] |
| Class C (AmpC) | This compound | Very Small | 1 x 10-3 - 0.1 | - | [14] |
Note: Specific kinetic parameters for this compound hydrolysis by many β-lactamases are not always readily available in the literature. The data for benzylpenicillin, a related penicillin, is provided for comparative purposes. The low kcat for this compound by AmpC enzymes indicates it is a very poor substrate.
Visualizing Resistance Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound resistance in E. coli.
Signaling and Resistance Pathways
References
- 1. Overexpression of Outer Membrane Porins in E. coli Using pBluescript-Derived Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SDS-PAGE Analysis of the Outer Membrane Proteins of Uropathogenic Escherichia coli Isolated from Patients in Different Wards of Nemazee Hospital, Shiraz, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toku-e.com [toku-e.com]
- 4. microbenotes.com [microbenotes.com]
- 5. β-Lactamase activity assay [bio-protocol.org]
- 6. Nitrocefin test: Principle, Procedure, Uses • Microbe Online [microbeonline.com]
- 7. Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fluorescent Microplate Assay Quantifies Bacterial Efflux and Demonstrates Two Distinct Compound Binding Sites in AcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic Properties of Four Plasmid-Mediated AmpC β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mutants of Escherichia coli That Are Resistant to Certain Beta-Lactam Compounds Lack the ompF Porin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mapping the Role of AcrAB-TolC Efflux Pumps in the Evolution of Antibiotic Resistance Reveals Near-MIC Treatments Facilitate Resistance Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Structural and Mechanistic Basis for Extended-Spectrum Drug-Resistance Mutations in Altering the Specificity of TEM, CTX-M, and KPC β-lactamases [frontiersin.org]
- 14. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Carbenicillin Hydrolysis and Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and enzymatic hydrolysis and degradation pathways of carbenicillin. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, stability studies, and antimicrobial research. This document details the mechanisms of degradation, influencing factors, and the resulting degradation products. Furthermore, it furnishes detailed experimental protocols for the analysis of this compound and its degradants, alongside quantitative data and visual representations of the core pathways.
Introduction to this compound and its Stability
This compound is a semi-synthetic penicillin antibiotic belonging to the carboxypenicillin subgroup.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis by interfering with the final transpeptidation step of peptidoglycan synthesis.[2] However, the therapeutic efficacy of this compound is compromised by its susceptibility to degradation, primarily through the hydrolysis of the β-lactam ring. This process can be catalyzed by acidic or basic conditions, as well as by bacterial enzymes known as β-lactamases.[1][3] Understanding the kinetics and mechanisms of these degradation pathways is crucial for optimizing formulation, storage, and clinical use. This compound is known to be more stable at lower pH and more resistant to degradation by β-lactamases compared to ampicillin.[1]
Chemical Hydrolysis of this compound
The primary non-enzymatic degradation pathway for this compound in aqueous solutions is the hydrolysis of the four-membered β-lactam ring. This reaction leads to the formation of the inactive penicilloic acid derivative, specifically carbenicilloic acid.[2][3] The rate of this hydrolysis is significantly influenced by pH and temperature.[4]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of the β-lactam ring is thought to be initiated by the protonation of the nitrogen atom within the ring. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.[2]
Base-Catalyzed Hydrolysis
In alkaline solutions, the β-lactam ring is opened via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring.[2] This mechanism is generally faster than acid-catalyzed hydrolysis. In an alkaline medium, the inactivation rate of this compound is similar to that of its ester prodrug, carfecillin, because the ester bond in carfecillin is rapidly hydrolyzed to form this compound.[5]
Degradation Products of Chemical Hydrolysis
The principal degradation product of both acid- and base-catalyzed hydrolysis of this compound is carbenicilloic acid . Further degradation of carbenicilloic acid can occur, leading to the formation of other smaller molecules, though carbenicilloic acid is the primary inactive product.
Enzymatic Hydrolysis by β-Lactamases
The most significant mechanism of bacterial resistance to this compound is the enzymatic hydrolysis of the β-lactam ring by β-lactamases.[3] These enzymes act as hydrolases, effectively inactivating the antibiotic. This compound is a known substrate for various classes of β-lactamases, including class C β-lactamases.[6][7]
Mechanism of Action
β-Lactamases catalyze the hydrolysis of the amide bond in the β-lactam ring, rendering the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs), thus negating its antibacterial effect.
Kinetic Parameters
The efficiency of β-lactamase-mediated hydrolysis can be quantified by the Michaelis-Menten kinetic parameters, Km (Michaelis constant) and kcat (turnover number). For class C β-lactamases, this compound is considered a very poor substrate, exhibiting low kcat values, suggesting that the deacylation step is rate-limiting.[6][7]
Quantitative Data on this compound Degradation
The stability of this compound is highly dependent on environmental conditions. The following tables summarize available quantitative data on its degradation.
Table 1: Qualitative Stability of this compound in Aqueous Solution
| Condition | Observation | Reference |
| Pure Water (Room Temperature) | Completely hydrolyzed after seven days. | [2][3] |
Table 2: Kinetic Parameters for this compound with Class C β-Lactamases
| Enzyme Source | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Enterobacter cloacae P99 | 0.004 | Not Determined | Not Determined | [6][7] |
| Citrobacter freundii | 0.004 | Not Determined | Not Determined | [6][7] |
| Escherichia coli K12 | 0.001 | Not Determined | Not Determined | [6][7] |
| Pseudomonas aeruginosa | 0.0016 | 40 | 40 | [1][6][7] |
| Serratia marcescens | 0.1 | 5 | 20,000 | [1][6][7] |
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the key degradation pathways of this compound and a general workflow for studying its stability.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. accesson.kr [accesson.kr]
- 4. pharmasm.com [pharmasm.com]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Carbenicillin Versus Other Beta-Lactam Antibiotics
Audience: Researchers, scientists, and drug development professionals.
Executive Summary: This document provides an in-depth comparative analysis of the biological activity of carbenicillin, a member of the carboxypenicillin subgroup, against other notable beta-lactam antibiotics. It details the fundamental mechanism of action shared by beta-lactams, the prevalent pathways of bacterial resistance, and a quantitative comparison of their antimicrobial potency. Methodologies for key in vitro susceptibility tests are also provided to offer a comprehensive resource for laboratory and research professionals.
Introduction to this compound and Beta-Lactam Antibiotics
Beta-lactam antibiotics represent one of the most significant classes of antimicrobial agents, characterized by the presence of a beta-lactam ring in their molecular structure.[1] This class includes penicillins, cephalosporins, carbapenems, and monobactams.[1] this compound, a semi-synthetic antibiotic, belongs to the carboxypenicillin subgroup of penicillins.[2][3] Discovered by scientists at Beecham, it was one of the first penicillins to exhibit significant activity against Pseudomonas aeruginosa and other Gram-negative bacteria.[2][4] While it provides substantial in vitro activity against a variety of Gram-negative and some Gram-positive microorganisms, its most critical contribution is its antipseudomonal and antiproteal activity.[5][6] This guide explores the biological activity of this compound in the context of other beta-lactams, focusing on its mechanism, spectrum, comparative potency, and the experimental methods used for its evaluation.
Mechanism of Action: Inhibition of Cell Wall Synthesis
The bactericidal action of this compound and other beta-lactam antibiotics is achieved by interfering with the final stage of bacterial cell wall synthesis.[5][6] The primary target of these antibiotics is a group of enzymes known as penicillin-binding proteins (PBPs).[4][7]
-
Binding to PBPs: Beta-lactams bind to and acylate the active site of PBPs.[5][7]
-
Inhibition of Transpeptidation: This binding inactivates the enzyme, preventing the crucial final transpeptidation step of peptidoglycan synthesis.[5] This step is responsible for cross-linking the peptide chains of the peptidoglycan strands, which gives the cell wall its structural integrity.[5][7]
-
Cell Lysis: The inhibition of peptidoglycan cross-linking weakens the bacterial cell wall. In actively dividing bacteria, this leads to a loss of structural integrity, resulting in cell lysis and death.[7]
This compound is particularly effective against Gram-negative bacteria due to its ability to penetrate the outer membrane, a feature that makes many other antibiotics less effective.[4]
Caption: Mechanism of beta-lactam antibiotic action.
Mechanisms of Bacterial Resistance
The clinical utility of this compound and other beta-lactams is consistently challenged by the evolution of bacterial resistance. The primary mechanisms include enzymatic degradation, target site modification, and reduced drug accumulation.[7]
-
Enzymatic Degradation: The most common mechanism is the production of beta-lactamase enzymes. These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[7] Carboxypenicillins are susceptible to degradation by many beta-lactamases.[2][3]
-
Target Site Modification: Alterations or mutations in the genes encoding PBPs can reduce the binding affinity of beta-lactam antibiotics.[7] This prevents the antibiotic from effectively inhibiting cell wall synthesis.
-
Reduced Drug Accumulation: Some bacteria utilize efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell.[7] This prevents the drug from reaching a sufficient intracellular concentration to inhibit its PBP targets. Changes in outer membrane porin channels can also restrict antibiotic entry.
Caption: Key mechanisms of bacterial resistance to beta-lactams.
Comparative Biological Activity
Spectrum of Activity
This compound is a broad-spectrum antibiotic, but its key advantage over earlier penicillins like ampicillin is its expanded coverage against Gram-negative pathogens.[7]
-
Gram-Negative Activity: this compound is notably active against Pseudomonas aeruginosa, Escherichia coli, Proteus species, Morganella morganii, Providencia rettgeri, and Enterobacter species.[2][5]
-
Gram-Positive Activity: Its activity against Gram-positive organisms is limited.[2][3] For non-enterococci Gram-positive isolates, penicillin G and ampicillin are generally more active than this compound.[8]
-
Comparison with other Penicillins:
-
Ticarcillin: Similar to this compound, ticarcillin is a carboxypenicillin. It generally shows slightly better activity against P. aeruginosa.
-
Piperacillin: As a ureidopenicillin, piperacillin has a broader spectrum than this compound, with significantly greater activity against P. aeruginosa and other Gram-negative bacilli, including Klebsiella pneumoniae.[9]
-
Ampicillin: While effective against many Gram-positive and some Gram-negative bacteria, ampicillin lacks the potent anti-pseudomonal activity of this compound.[2]
-
Quantitative Potency (Minimum Inhibitory Concentration)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a key quantitative measure of an antibiotic's potency. The tables below summarize comparative MIC data for this compound and other beta-lactams against medically important bacteria.
Table 1: Comparative MICs Against Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) |
|---|---|---|---|
| This compound | 128 | >128 | 107.6 |
| Ticarcillin | 64 | 128 | 58.0 |
| Piperacillin | 8 | 32 | 11.2 |
Data sourced from a study comparing the in vitro activity of piperacillin, ticarcillin, and this compound.
Table 2: Comparative Activity Against Enterobacteriaceae and P. aeruginosa
| Organism (No. of Isolates) | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
|---|---|---|---|---|
| E. coli (100) | This compound | 2 - >256 | 8 | 256 |
| Piperacillin | 0.5 - 128 | 2 | 16 | |
| Klebsiella sp. (100) | This compound | 8 - >256 | 128 | >256 |
| Piperacillin | 2 - >256 | 8 | 64 | |
| Enterobacter sp. (100) | This compound | 2 - >256 | 32 | >256 |
| Piperacillin | 0.5 - >256 | 2 | 64 | |
| P. aeruginosa (100) | This compound | 16 - >256 | 128 | >256 |
| Piperacillin | 0.5 - 128 | 4 | 32 |
Data adapted from a comparative study of piperacillin and this compound against 10,838 clinical isolates.[10]
As the data indicates, piperacillin is significantly more potent than this compound against P. aeruginosa and many Enterobacteriaceae, often being 8- to 16-fold more active.[9][10]
Experimental Protocols for Activity Assessment
Standardized methods are crucial for determining the in vitro susceptibility of bacteria to antibiotics. The broth microdilution method is a gold standard for determining the MIC.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the MIC by testing a range of antibiotic concentrations in a liquid medium.
Methodology:
-
Preparation of Antibiotic Solutions:
-
Preparation of Bacterial Inoculum:
-
Isolate bacterial colonies from an 18-24 hour agar plate.
-
Suspend the colonies in broth or saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[10]
-
-
Inoculation and Incubation:
-
Dispense the prepared antibiotic dilutions into the wells of a 96-well microtiter plate (e.g., 100 µL per well).[10]
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.[10][11]
-
-
Interpretation of Results:
Caption: Experimental workflow for MIC determination.
Conclusion
This compound remains a significant antibiotic, particularly for its historical role in establishing anti-pseudomonal therapy. Its mechanism of action, centered on the inhibition of PBP-mediated cell wall synthesis, is characteristic of the beta-lactam class. However, when compared to later-generation penicillins like ticarcillin and especially piperacillin, this compound exhibits lower in vitro potency against key Gram-negative pathogens, including P. aeruginosa. The pervasive threat of beta-lactamase-mediated resistance further challenges its efficacy. For research applications, this compound can be a preferred selection agent over ampicillin due to its greater stability and tendency to produce fewer satellite colonies.[2] This technical guide provides the foundational data and methodologies necessary for researchers to make informed decisions regarding the use and evaluation of this compound in the context of other beta-lactam antibiotics.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. card.mcmaster.ca [card.mcmaster.ca]
- 4. What is this compound Disodium used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 8. Comparative activity of mezlocillin, penicillin, ampicillin, this compound, and ticarcillin against gram-positive bacteria and Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperacillin (T-1220), a new semisynthetic penicillin: in vitro antimicrobial activity comparison with this compound, ticarcillin, ampicillin, cephalothin, cefamandole and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccjm.org [ccjm.org]
- 11. m.youtube.com [m.youtube.com]
Carbenicillin: A Comprehensive Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Carbenicillin, a broad-spectrum β-lactam antibiotic, is a staple in molecular biology and microbiology laboratories, primarily for its role in selecting for resistant bacteria. While an invaluable tool, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols to ensure the well-being of laboratory personnel and prevent environmental contamination. This technical guide provides an in-depth overview of the safety and handling precautions for this compound in a laboratory setting.
Hazard Identification and Classification
This compound disodium salt is classified as a hazardous substance. The primary health concerns are related to its potential to cause allergic reactions.
-
Respiratory Sensitization: Inhalation of this compound dust may lead to allergy or asthma-like symptoms, causing breathing difficulties in sensitized individuals.[1][2][3][4][5]
-
Skin Sensitization: Direct contact with the skin can provoke an allergic skin reaction, such as a rash or irritation.[1][2][3][4][5]
It is crucial for all personnel handling this compound to be aware of these potential hazards and to take appropriate preventative measures.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound disodium salt is presented in the table below. This information is critical for safe handling, storage, and emergency response.
| Property | Value |
| Physical State | Solid, powder[1][6] |
| Appearance | Off-white or whitish[1][6] |
| Odor | Odorless[1] |
| Melting Point/Range | > 200 °C / > 392 °F[6] |
| Boiling Point/Range | 738 °C / 1360 °F[6] |
| Flash Point | 400 °C / 752 °F[6] |
| Water Solubility | 50 g/L at 20 °C[1] |
| pH | 6.0 - 7.5 (50 g/L aqueous solution at 20 °C)[1] |
| Decomposition Temperature | No data available |
| Density | 0.7 g/cm³ at 20 °C[1] |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to minimize exposure and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
When handling this compound, especially in its powdered form, the following PPE is mandatory:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[1][6] It is recommended to check the breakthrough time and glove thickness with the supplier.[6]
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[3][7]
-
Respiratory Protection: In cases of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[2][7]
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2][6][7][8] The use of a chemical fume hood is recommended, particularly when weighing the powder or preparing stock solutions.[7]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible in the laboratory.[7]
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not ingest or inhale the substance.[6]
-
Wash hands thoroughly before breaks and after handling the compound.[1][6]
-
Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2][5]
-
Do not eat, drink, or smoke in areas where this compound is handled.[6]
Storage Conditions
Proper storage is essential to maintain the stability and efficacy of this compound.
-
Keep the container tightly closed in a dry and well-ventilated place.[1][2][6]
-
Store in a freezer or as recommended by the manufacturer, typically at 2-8°C.[6][7]
-
Store away from strong oxidizing agents, as they are incompatible.[1][2]
Experimental Protocols
Preparation of this compound Stock Solution
This protocol outlines the steps for safely preparing a concentrated stock solution of this compound.
-
Preparation: Work within a chemical fume hood. Assemble all necessary materials: this compound disodium salt powder, sterile distilled water or appropriate buffer, sterile conical tubes, and a calibrated balance.
-
Weighing: Tare a sterile conical tube on the balance. Carefully weigh the desired amount of this compound powder into the tube. Avoid creating dust.
-
Solubilization: Add the appropriate volume of sterile solvent to the tube. This compound disodium salt is soluble in water.[1]
-
Mixing: Close the tube tightly and vortex or invert until the powder is completely dissolved.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm filter into a new sterile container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C.[9]
Accidental Release and First Aid Measures
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Alert personnel in the immediate area and, if necessary, evacuate the vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection, gloves, and eye protection.[2][6]
-
Containment: Prevent the spill from spreading and entering drains or water courses.[8]
-
Cleanup: For solid spills, carefully sweep up the material using non-sparking tools and place it into a suitable, labeled container for disposal.[7] Avoid generating dust. For liquid spills, cover with a suitable absorbent material.
-
Decontamination: Decontaminate the spill site with a 10% caustic solution and ventilate the area until disposal is complete.[7]
Caption: Workflow for handling a this compound spill.
First Aid Measures
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][5][10]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2][10] If skin irritation or a rash occurs, seek medical advice.[1][5] Remove contaminated clothing.[1]
-
Eye Contact: If the substance gets into the eyes, rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[2]
-
Ingestion: If swallowed, rinse the mouth with water and drink plenty of water afterwards.[10] Seek medical treatment.[2]
Waste Disposal
The disposal of this compound and materials contaminated with it must be handled responsibly to prevent environmental contamination and the development of antibiotic resistance.[11][12]
-
Stock Solutions: Concentrated this compound stock solutions are considered hazardous chemical waste and should be collected in an approved, labeled container for chemical waste disposal through the institution's Environmental Health and Safety (EHS) program.[12]
-
Used Media: While some sources suggest that antibiotics that degrade quickly, like this compound, can be poured down the sink after autoclaving, it is best practice to treat all antibiotic-containing media as chemical waste.[11][12] Autoclaving can destroy pathogens but may not deactivate the antibiotic.[12]
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of as hazardous waste.[13]
-
Empty Containers: The first rinse of an empty this compound container must be collected and disposed of as hazardous waste.[13]
Always consult and adhere to your institution's specific guidelines for hazardous waste disposal.[12][13]
Toxicological Information
Understanding the toxicological profile of this compound is essential for risk assessment.
| Route | Species | Value (LD50) |
| Oral | Mouse | >12 g/kg |
| Rat | >10 g/kg | |
| Intraperitoneal | Mouse | 7,600 mg/kg |
| Rat | 10 g/kg | |
| Subcutaneous | Mouse | 9 g/kg |
| Rat | >10 g/kg | |
| Data sourced from Cayman Chemical Safety Data Sheet.[4] |
The primary toxicological concerns are sensitization of the respiratory tract and skin.[2][3][4] There is no evidence to suggest that this compound is carcinogenic, mutagenic, or has reproductive toxicity.[2]
By adhering to the comprehensive safety and handling precautions outlined in this guide, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in the laboratory while minimizing risks to themselves and the environment.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. westliberty.edu [westliberty.edu]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. agscientific.com [agscientific.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. goldbio.com [goldbio.com]
- 10. fishersci.com [fishersci.com]
- 11. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 12. bitesizebio.com [bitesizebio.com]
- 13. policies.dartmouth.edu [policies.dartmouth.edu]
An In-depth Technical Guide to the Solubility and Stability of Carbenicillin in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Carbenicillin, a semi-synthetic carboxypenicillin antibiotic, is a crucial tool in both clinical settings and molecular biology research. Its efficacy is intrinsically linked to its behavior in aqueous solutions, making a thorough understanding of its solubility and stability paramount for its effective application. This technical guide provides a comprehensive overview of these properties, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to aid researchers and drug development professionals in optimizing its use.
Solubility of this compound
This compound is known for its high solubility in water, a key characteristic for an intravenously administered antibiotic and a reagent in various laboratory applications.[1] The disodium salt form is typically used to enhance its aqueous solubility.
Quantitative Solubility Data
The solubility of this compound has been determined in various aqueous media. The following table summarizes the available quantitative data for this compound disodium salt.
| Solvent System | pH | Temperature | Solubility (mg/mL) | Reference(s) |
| Water | - | - | 50 | [2] |
| Phosphate-Buffered Saline (PBS) | 7.2 | - | ~5 | [2] |
| Ethanol/Water (Ready-made solution) | - | - | 100 | [2] |
Note: The exact temperature for the 50 mg/mL solubility in water is not always specified in general datasheets but is typically assumed to be at or around room temperature.
This compound is also soluble in other organic solvents such as ethanol and Dimethyl Sulfoxide (DMSO).[2]
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired aqueous solution (e.g., purified water, buffer of a specific pH) in a sealed, inert container (e.g., glass vial).
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is commonly used.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF or PTFE).
-
Quantification: Accurately dilute the saturated supernatant with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated supernatant, which represents the solubility of this compound under the tested conditions.
Stability of this compound in Aqueous Solutions
The stability of this compound is a critical factor, as its degradation leads to a loss of antibacterial activity. The primary mechanism of degradation in aqueous solution is the hydrolysis of the β-lactam ring. This process is significantly influenced by pH and temperature.[3][4] this compound is noted to be more stable than ampicillin, particularly at lower pH and in culture media, which can reduce the formation of satellite colonies in molecular biology applications.[5][6]
Factors Affecting Stability
-
pH: this compound is acid-labile, meaning it degrades in acidic conditions.[5] However, it is more stable at lower pH than ampicillin.[5] The rate of hydrolysis is generally lowest in the mid-pH range and increases in both acidic and alkaline conditions.
-
Temperature: As with most chemical reactions, the degradation of this compound is accelerated at higher temperatures.[7] Aqueous solutions are stable for only a few hours at room temperature but can be stored for several days at 4°C.[1] For long-term storage, frozen solutions are recommended.[3]
-
Enzymatic Degradation: Like other β-lactam antibiotics, this compound can be inactivated by β-lactamase enzymes produced by resistant bacteria. These enzymes catalyze the hydrolysis of the β-lactam ring.[5]
Quantitative Stability Data
| Storage Condition | Stability | Reference(s) |
| Aqueous solution at Room Temperature | Stable for several hours | [1] |
| Aqueous solution at 4°C | Stable for up to 5 days | [1] |
| Stock solution (e.g., 50 mg/mL in water) at -20°C | Stable for up to 6 months | [6] |
| In hyperalimentation solutions at 25°C and 37°C | Significant loss of activity by 24 hours | [7] |
Degradation Pathway
The primary non-enzymatic degradation of this compound in aqueous solution is the hydrolysis of the amide bond in the four-membered β-lactam ring. This results in the formation of the inactive penicilloic acid derivative.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating analytical method is a validated quantitative procedure that can detect changes in the drug substance and drug product over time. For this compound, an HPLC method is typically employed.
Principle: The method must be able to separate the intact this compound from its degradation products, process impurities, and any other components in the sample matrix. This is often demonstrated through forced degradation studies.
Forced Degradation (Stress Testing):
-
Objective: To intentionally degrade the this compound sample under various stress conditions to generate potential degradation products.
-
Conditions:
-
Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) at room temperature or elevated temperature for a defined period.
-
Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) at room temperature for a defined period.
-
Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Stress: Heat the this compound solution (e.g., at 60-80°C).
-
Photostability: Expose the this compound solution to UV and visible light as per ICH guidelines.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are resolved from the parent this compound peak.
Example HPLC Method Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter for achieving good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength where this compound and its degradation products have significant absorbance (e.g., around 230 nm).
-
Temperature: Column oven set to a constant temperature (e.g., 25-30°C) for reproducibility.
Conclusion
The high aqueous solubility of this compound disodium salt facilitates its use in a variety of scientific and clinical applications. However, its stability in aqueous solutions is limited and highly dependent on pH and temperature. Degradation primarily occurs via hydrolysis of the β-lactam ring, leading to inactivation. For optimal efficacy, it is crucial to prepare aqueous solutions of this compound fresh and store them at 4°C for short-term use or at -20°C for longer periods. The use of validated stability-indicating methods, such as HPLC, is essential for accurately quantifying this compound and monitoring its degradation, ensuring the integrity of experimental results and the potency of pharmaceutical preparations. This guide provides the foundational knowledge for researchers and developers to handle and utilize this compound effectively.
References
- 1. biomol.com [biomol.com]
- 2. This compound Disodium | C17H16N2Na2O6S | CID 20933 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accesson.kr [accesson.kr]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. khimexpert.com [khimexpert.com]
- 7. publications.aap.org [publications.aap.org]
- 8. This compound prodrugs: stability kinetics of alpha-phenyl and alpha-indanyl esters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Carbenicillin in E. coli Plasmid Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the use of carbenicillin for the selection of transformed Escherichia coli harboring plasmids with ampicillin resistance genes (bla or ampR). This compound, a semi-synthetic penicillin antibiotic, serves as a crucial selective agent in molecular cloning and recombinant protein expression workflows.
Introduction
This compound is a broad-spectrum β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall.[1][2][3] It is an analog of ampicillin and is effective against many Gram-positive and Gram-negative bacteria.[1][2] In molecular biology, this compound is frequently used to select for E. coli that have been successfully transformed with a plasmid carrying the β-lactamase gene (bla), which confers resistance to both ampicillin and this compound.[4][5]
Compared to ampicillin, this compound offers superior stability in culture media, being more resistant to hydrolysis by β-lactamases and degradation at lower pH and higher temperatures.[1][2][4][5][6] This enhanced stability leads to a significant reduction in the formation of "satellite" colonies, which are non-resistant cells that can grow in the zone of antibiotic clearance created by resistant colonies.[2][5][6]
Quantitative Data Summary
The following tables summarize the recommended concentrations for this compound stock and working solutions, as well as its storage and stability.
Table 1: Recommended this compound Concentrations
| Parameter | Concentration | Notes |
| Stock Solution | 50 - 100 mg/mL | A 1000x stock is commonly prepared.[7][8][9] |
| Working Concentration (Solid Media) | 50 - 100 µg/mL | Can be substituted for ampicillin at the same concentration.[4][6][10] |
| Working Concentration (Liquid Media) | 20 - 100 µg/mL | The optimal concentration can depend on the plasmid copy number (low vs. high).[1] |
Table 2: this compound Stock Solution Stability
| Storage Temperature | Solvent | Duration |
| -20°C | Sterile Water or 50% Ethanol | Up to 1 year[11] |
| +4°C | Sterile Water | Several weeks[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound disodium salt
-
Sterile distilled water (dH2O) or 50% ethanol
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
0.22 µm syringe filter
-
Sterile syringe
-
Sterile microcentrifuge tubes or cryovials for aliquoting
Procedure:
-
Weigh out 0.5 g of this compound disodium salt and transfer it to a sterile conical tube.[11]
-
Add 10 mL of sterile dH2O or 50% ethanol to the tube.[4][11]
-
Vortex thoroughly until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube. Do not autoclave this compound solutions. [1]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[10]
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term storage (up to one year).[11] For short-term use, a stock solution can be stored at 4°C for several weeks.[1]
Protocol 2: Preparation of LB Agar Plates with this compound
Materials:
-
Luria-Bertani (LB) agar powder
-
Distilled water (dH2O)
-
Autoclavable bottle or flask
-
This compound stock solution (50 mg/mL)
-
Sterile petri dishes
-
Water bath set to 50-55°C
Procedure:
-
Prepare the LB agar according to the manufacturer's instructions. For example, for 1 liter, dissolve 32 grams of LB agar powder in 1 liter of dH2O.[12]
-
Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.
-
After autoclaving, cool the molten agar in a 50-55°C water bath. This is crucial to prevent the heat-labile this compound from degrading.[13]
-
Once the agar has cooled, add the appropriate volume of this compound stock solution to achieve the desired final concentration (typically 50 µg/mL or 100 µg/mL). For a final concentration of 100 µg/mL in 1 liter of media, add 2 mL of a 50 mg/mL this compound stock solution.
-
Swirl the flask gently to ensure even distribution of the antibiotic. Avoid creating air bubbles.
-
Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Allow the plates to solidify at room temperature.
-
For long-term storage, store the plates at 4°C, protected from light.
Protocol 3: Using this compound in Liquid Culture
Materials:
-
Sterile Luria-Bertani (LB) broth
-
This compound stock solution (50 mg/mL)
-
Sterile culture tubes or flasks
Procedure:
-
Prepare the required volume of sterile LB broth.
-
Just before inoculation, add the appropriate volume of this compound stock solution to the broth to reach the desired final working concentration (e.g., 50-100 µg/mL).
-
Inoculate the broth with a single, well-isolated colony of the transformed E. coli from a fresh selective plate.
-
Incubate the culture under appropriate conditions (e.g., 37°C with shaking).
Visualizations
Caption: Experimental workflow for using this compound in plasmid selection.
Caption: Mechanism of this compound action and resistance in E. coli.
References
- 1. khimexpert.com [khimexpert.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 4. Can this compound be substituted for ampicillin when selecting for the pGEM Vectors [promega.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. researchgate.net [researchgate.net]
- 7. static.igem.org [static.igem.org]
- 8. addgene.org [addgene.org]
- 9. protocols.io [protocols.io]
- 10. This compound Stock Solution [novoprolabs.com]
- 11. scribd.com [scribd.com]
- 12. agscientific.com [agscientific.com]
- 13. blog.addgene.org [blog.addgene.org]
Application Notes and Protocols for Carbenicillin in Bacterial Transformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenicillin, a semi-synthetic penicillin antibiotic, serves as a crucial selective agent in molecular biology for isolating successfully transformed bacterial cells.[1][2] Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[3][4][5][6][7] Specifically, this compound targets and acylates the penicillin-sensitive transpeptidase C-terminal domain, which prevents the cross-linking of peptidoglycan strands, ultimately leading to cell lysis.[3][4][6] This process is particularly effective in actively dividing bacteria.[5]
While its mode of action is similar to ampicillin, this compound offers significant advantages, making it a preferred choice for many applications.[1][8][9] this compound exhibits greater stability in growth media, with increased resistance to heat and acidic conditions.[1][10][11] This stability is critical for long-term experiments and large-scale cultures, as it minimizes the degradation of the antibiotic and reduces the formation of satellite colonies.[1][8][9][10] Satellite colonies consist of non-resistant cells that can grow in the vicinity of resistant colonies due to the breakdown of the selective agent.[8][10] The β-lactamase gene (bla), which confers resistance to ampicillin, is also effective against this compound.[9][12]
Mechanism of Action Signaling Pathway
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 6. This compound | PPTX [slideshare.net]
- 7. What is this compound Disodium used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.addgene.org [blog.addgene.org]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 11. khimexpert.com [khimexpert.com]
- 12. Can this compound be substituted for ampicillin when selecting for the pGEM Vectors [worldwide.promega.com]
Application Notes and Protocols: Preparation of LB Agar Plates with Carbenicillin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Luria-Bertani (LB) agar plates containing Carbenicillin. These plates are essential for the selection of bacterial cells, typically E. coli, that have been successfully transformed with a plasmid conferring resistance to this compound. This compound is often preferred over Ampicillin due to its greater stability, which can reduce the occurrence of satellite colonies.[1][2][3][4]
Data Presentation
Table 1: Reagents for LB Agar Medium (per 1 Liter)
| Component | Amount (g) | Purpose |
| Tryptone | 10 | Source of peptides and amino acids |
| Yeast Extract | 5 | Source of vitamins and trace elements |
| Sodium Chloride (NaCl) | 10 | Osmotic balance |
| Agar | 15-17 | Solidifying agent |
| Distilled Water (dH₂O) | to 1 L | Solvent |
Note: Pre-mixed LB agar powders are widely available and can be used according to the manufacturer's instructions.[3][5]
Table 2: this compound Stock and Working Concentrations
| Parameter | Concentration | Notes |
| Stock Solution | 50 mg/mL or 100 mg/mL (1000x) | Dissolve in sterile distilled water or 50% ethanol.[1][4] Filter-sterilize; do not autoclave.[1][6][7] Store at -20°C for up to one year.[6] |
| Final (Working) Concentration in Plates | 20-100 µg/mL | The optimal concentration may depend on the plasmid copy number and bacterial strain.[1] 50 µg/mL and 100 µg/mL are common.[3][8] |
Experimental Protocols
This protocol is divided into three main stages: Preparation of this compound Stock Solution, Preparation of LB Agar Medium, and Pouring of LB Agar Plates with this compound.
Protocol 1: Preparation of this compound Stock Solution (1000x)
-
Weighing: Accurately weigh out 1 gram of this compound disodium salt powder.
-
Dissolving: In a sterile conical tube or bottle, dissolve the powder in 10 mL of sterile distilled water to achieve a final concentration of 100 mg/mL.[9] Vortex until the powder is completely dissolved.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[6][7] Crucially, do not autoclave the antibiotic solution as heat will degrade it. [1][10]
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. Label the tubes clearly with the antibiotic name, concentration, and date of preparation. Store the aliquots at -20°C for long-term use (up to one year).[6]
Protocol 2: Preparation of LB Agar Medium
-
Mixing Ingredients: For 1 liter of medium, weigh and combine 10 g of Tryptone, 5 g of Yeast Extract, 10 g of NaCl, and 15 g of Agar in a 2-liter autoclave-safe flask or bottle.[11] Add 1 liter of distilled water and swirl to mix. The flask should not be more than half full to prevent boiling over during autoclaving.[3]
-
Sterilization: Loosely cover the flask with aluminum foil or a loosened cap to allow for steam exchange.[12] Autoclave on a liquid cycle for 20 minutes at 121°C and 15 psi to sterilize the medium.[5][12]
-
Cooling: After the autoclave cycle is complete, carefully remove the flask using heat-resistant gloves. Place the flask in a 50-55°C water bath or on a benchtop to cool.[5][13] The agar needs to be cool enough to not degrade the antibiotic, but warm enough to remain molten for pouring. A good indicator is when the flask is cool enough to be held comfortably with bare hands for a few seconds.[13]
Protocol 3: Pouring this compound Agar Plates
-
Workstation Preparation: Prepare a sterile work area by wiping down the bench surface with 70% ethanol. Work near a Bunsen burner to maintain a sterile field.[13]
-
Adding Antibiotic: Once the LB agar has cooled to approximately 50-55°C, add the appropriate volume of the sterile this compound stock solution. For a final concentration of 100 µg/mL, add 1 mL of a 100 mg/mL stock solution to 1 liter of LB agar.
-
Mixing: Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium.[13] Avoid vigorous shaking to prevent the formation of bubbles.
-
Pouring: Lift the lid of a sterile petri dish at an angle and pour approximately 15-20 mL of the molten agar into the dish.[14]
-
Solidification: Place the lids back on the plates and allow them to cool undisturbed on a level surface for 30-60 minutes, or until the agar has completely solidified.[5]
-
Drying and Storage: Once solidified, invert the plates to prevent condensation from dripping onto the agar surface.[5] For best results, allow the plates to dry overnight at room temperature or for a shorter period in a laminar flow hood. Label the plates with the date and the antibiotic used. Store the plates in a sealed bag or wrapped with parafilm at 4°C.
Visualizations
Caption: Workflow for preparing LB agar plates with this compound.
References
- 1. khimexpert.com [khimexpert.com]
- 2. This compound Stock Solution [novoprolabs.com]
- 3. addgene.org [addgene.org]
- 4. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 5. static.igem.org [static.igem.org]
- 6. scribd.com [scribd.com]
- 7. ubpbio.com [ubpbio.com]
- 8. agscientific.com [agscientific.com]
- 9. static.igem.org [static.igem.org]
- 10. quora.com [quora.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. Recipe & Protocol for LB Agar Media — NeoSynBio [neosynbio.com]
- 13. its.caltech.edu [its.caltech.edu]
- 14. seas.upenn.edu [seas.upenn.edu]
Carbenicillin as a Selection Agent in Cloning Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of molecular cloning, the selection of successfully transformed cells is a critical step. This is most commonly achieved by utilizing plasmids that carry antibiotic resistance genes. Carbenicillin, a semi-synthetic penicillin antibiotic, serves as a highly effective selection agent, particularly for plasmids conferring ampicillin resistance. Like other β-lactam antibiotics, this compound inhibits the synthesis of the bacterial cell wall.[1][2] This document provides detailed application notes and protocols for the use of this compound as a selection agent in cloning experiments, highlighting its advantages over ampicillin and providing comprehensive experimental procedures.
Mechanism of Action
This compound is a bactericidal agent that functions by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2] It specifically targets and acylates the penicillin-binding proteins (PBPs), which are transpeptidases responsible for cross-linking the peptidoglycan chains. This inactivation of PBPs prevents the formation of a stable cell wall, leading to cell lysis and death of susceptible bacteria.
The resistance to this compound is conferred by the enzyme β-lactamase, which is encoded by the bla gene (ampicillin resistance gene) present on many commercial plasmids. β-lactamase hydrolyzes the β-lactam ring of this compound, rendering the antibiotic inactive.[2] Therefore, only bacteria that have been successfully transformed with a plasmid containing the bla gene can grow in the presence of this compound.
Advantages of this compound over Ampicillin
While both ampicillin and this compound are used for selecting bacteria with the bla resistance gene, this compound offers several distinct advantages, making it the preferred choice for many cloning applications.[3][4][5]
-
Enhanced Stability: this compound exhibits greater stability in culture media compared to ampicillin.[1][2][6] It is more resistant to degradation by heat and fluctuations in pH, which is particularly beneficial for long-term incubations and large-scale cultures.[1][2]
-
Reduced Satellite Colony Formation: A significant advantage of this compound is the marked reduction in the formation of satellite colonies.[1][4][5] Satellite colonies are small, non-transformed colonies that can grow in the zone of cleared antibiotic surrounding a true transformant colony. This occurs because the β-lactamase secreted by the resistant colony degrades the ampicillin in the immediate vicinity, allowing non-resistant cells to grow. This compound is less susceptible to hydrolysis by β-lactamase, thus maintaining a more consistent selective pressure across the plate.[1]
-
Lower Toxicity of Byproducts: The breakdown products of this compound are reported to be less toxic to bacterial cells compared to those of ampicillin.[3]
Data Presentation
Table 1: Stability of Ampicillin and this compound in Culture Media
| Antibiotic | Condition | Observation | Reference |
| Ampicillin | LB Agar Plates at 4°C | 10% loss of activity after 4 weeks | [7] |
| This compound | LB Agar Plates at 4°C | Generally more stable than ampicillin | [1][2][6] |
| Ampicillin | Liquid Culture (with standard TEM-1 β-lactamase) | Half-life of approximately 6 minutes | [8] |
| This compound | Liquid Culture (with standard TEM-1 β-lactamase) | Half-life of approximately 45 minutes | [8] |
Note: The half-life data was obtained in a specific study using an E. coli strain expressing the TEM-1 β-lactamase and may not be directly extrapolated to all experimental conditions.
Table 2: Comparison of Satellite Colony Formation
| Feature | Ampicillin | This compound |
| Satellite Colony Formation | Prone to the formation of satellite colonies, especially with longer incubation times or on older plates.[1][9][10] | Significantly reduces or eliminates the formation of satellite colonies.[1][4] |
| Reason | Rapid degradation by secreted β-lactamase creates antibiotic-free zones around resistant colonies.[1][10] | Higher stability and lower susceptibility to β-lactamase degradation maintain selective pressure.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound disodium salt
-
Nuclease-free water
-
Sterile conical tube (e.g., 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh out 2.5 g of this compound disodium salt.
-
Add the this compound powder to a sterile 50 mL conical tube.
-
Add 40 mL of nuclease-free water to the tube.
-
Vortex until the this compound is completely dissolved.
-
Bring the final volume to 50 mL with nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterilized stock solution into sterile microcentrifuge tubes (e.g., 1 mL aliquots).
-
Store the aliquots at -20°C. The stock solution is stable for at least 6 months at -20°C.[2]
Protocol 2: Preparation of LB Agar Plates with this compound
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Autoclavable bottle or flask
-
Sterile petri dishes
-
This compound stock solution (50 mg/mL)
-
Water bath set to 50-55°C
Procedure:
-
Prepare LB agar according to the manufacturer's instructions. For example, for 1 L of medium, add 40 g of LB agar powder to 1 L of deionized water in an autoclavable bottle.
-
Swirl to mix.
-
Autoclave for 20 minutes at 121°C.
-
After autoclaving, allow the molten agar to cool in a 50-55°C water bath. This is crucial to prevent the degradation of the this compound.
-
Once the agar has cooled, add the this compound stock solution to the desired final concentration. For a final concentration of 100 µg/mL, add 2 mL of a 50 mg/mL this compound stock solution to 1 L of LB agar. For a final concentration of 50 µg/mL, add 1 mL of a 50 mg/mL stock solution.[11]
-
Swirl the bottle gently to ensure even distribution of the antibiotic. Avoid introducing air bubbles.
-
Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Allow the plates to solidify at room temperature.
-
Once solidified, store the plates inverted at 4°C. Plates are best used within 2-4 weeks.
Protocol 3: Bacterial Transformation and Selection using this compound
This protocol provides a general outline for the heat-shock transformation of chemically competent E. coli.
Materials:
-
Chemically competent E. coli cells
-
Plasmid DNA (1-10 ng)
-
SOC or LB broth (without antibiotic)
-
LB agar plates with this compound (50-100 µg/mL)
-
Microcentrifuge tubes
-
Water bath at 42°C
-
Incubator at 37°C
-
Sterile spreading tools (e.g., beads or spreader)
Procedure:
-
Thaw a tube of chemically competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA to the competent cells. Gently mix by flicking the tube. Do not vortex.
-
Incubate the cell/DNA mixture on ice for 20-30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-500 µL of pre-warmed SOC or LB broth (without antibiotic) to the tube.
-
Incubate the tube at 37°C for 45-60 minutes with gentle shaking (200-250 rpm). This "recovery" step allows the bacteria to express the antibiotic resistance gene.
-
Plate 50-200 µL of the transformation mixture onto pre-warmed LB agar plates containing this compound.
-
Spread the cells evenly using sterile spreading tools.
-
Incubate the plates inverted at 37°C overnight (12-16 hours).
-
The following day, colonies of successfully transformed bacteria should be visible.
Visualizations
Caption: Experimental workflow for bacterial transformation and selection using this compound.
Caption: Logical diagram illustrating why this compound reduces satellite colony formation compared to ampicillin.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. khimexpert.com [khimexpert.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Can this compound be substituted for ampicillin when selecting for the pGEM Vectors [promega.jp]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. blog.addgene.org [blog.addgene.org]
- 10. bitesizebio.com [bitesizebio.com]
- 11. agscientific.com [agscientific.com]
Recommended working concentration of Carbenicillin in liquid culture
Application Notes and Protocols: Carbenicillin in Liquid Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of this compound as a selective antibiotic in liquid bacterial cultures. This compound, a semi-synthetic penicillin antibiotic, is frequently used in molecular biology to select for bacteria transformed with plasmids conferring resistance, typically via a β-lactamase gene (bla). Its stability compared to ampicillin makes it a preferred choice for long-term cultures.[1][2][3][4]
Mechanism of Action
This compound is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell wall.[5][6][7][8] It specifically targets and acylates penicillin-binding proteins (PBPs), which are transpeptidases essential for the final step of peptidoglycan synthesis.[5][9][10] This inhibition prevents the cross-linking of peptidoglycan strands, compromising the structural integrity of the cell wall.[5][6][10] The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death, particularly in actively dividing bacteria.[6][10]
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Data Summary: this compound Concentrations and Storage
The following table summarizes the recommended concentrations for stock solutions and working concentrations in liquid culture, as well as storage conditions.
| Parameter | Concentration/Condition | Solvent | Storage Temperature | Duration | Citations |
| Stock Solution | 50 - 100 mg/mL | Distilled Water or 50% Ethanol | -20°C | Up to 1 year | [3][4][11][12][13][14][15][16] |
| 50 mg/mL | Distilled Water | -20°C | Up to 6 months | [14] | |
| 100 mg/mL | 50% Ethanol | -20°C | 12 months | [3][4] | |
| Working Concentration | 50 - 100 µg/mL | Liquid Culture Media (e.g., LB Broth) | N/A | N/A | [8][11][14][15] |
| 20 - 100 µg/mL | Agar Plates | N/A | N/A | [2] | |
| 50 µg/mL | Liquid Culture Media | N/A | N/A | [16][17][18] | |
| 100 µg/mL | Liquid Culture Media | N/A | N/A | [3][8][19] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
This protocol describes the preparation of a 1000X this compound stock solution.
Materials:
-
This compound disodium salt
-
Sterile distilled water
-
Sterile conical tube (e.g., 50 mL)
-
0.22 µm syringe filter
-
Sterile microcentrifuge tubes (1.5 mL)
Procedure:
-
Weighing: Accurately weigh 1 g of this compound disodium salt.
-
Dissolving: Add the powder to a sterile conical tube. Add sterile distilled water to a final volume of 20 mL.[13]
-
Mixing: Vortex the solution until the this compound is completely dissolved.
-
Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and sterilize the solution by filtering it into a new sterile tube.[11][13][14][20]
-
Aliquoting: Dispense the sterile stock solution into 1 mL aliquots in sterile microcentrifuge tubes.[11][20]
-
Storage: Label the aliquots clearly and store them at -20°C for up to one year.[13]
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. khimexpert.com [khimexpert.com]
- 3. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 4. bioline.com [bioline.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | PPTX [slideshare.net]
- 7. What is this compound Disodium used for? [synapse.patsnap.com]
- 8. himedialabs.com [himedialabs.com]
- 9. This compound | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 11. This compound Stock Solution [novoprolabs.com]
- 12. static.igem.org [static.igem.org]
- 13. scribd.com [scribd.com]
- 14. ubpbio.com [ubpbio.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 17. Working concentration with this compound - Bacteria Escherichia coli - BNID 108847 [bionumbers.hms.harvard.edu]
- 18. agscientific.com [agscientific.com]
- 19. addgene.org [addgene.org]
- 20. This compound Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Long-Term Storage of Carbenicillin Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenicillin, a semi-synthetic penicillin antibiotic, is a crucial reagent in molecular biology and drug development for the selection of resistant bacteria. As a member of the β-lactam family, it inhibits the synthesis of the bacterial cell wall. Compared to its analog, ampicillin, this compound offers enhanced stability, particularly against heat and acidic conditions, which minimizes the formation of satellite colonies during bacterial selection.[1][2][3][4][5] Proper preparation and long-term storage of this compound stock solutions are paramount to ensure its efficacy and the reproducibility of experimental results. These application notes provide detailed protocols and stability data to guide researchers in maintaining the integrity of their this compound stocks.
Data Presentation: Stability of this compound Stock Solutions
The stability of this compound in aqueous solutions is influenced by storage temperature, solvent, and pH. The following table summarizes the stability of this compound stock solutions under various storage conditions based on available data.
| Concentration | Solvent | Storage Temperature | Duration | Stability/Percent Loss | Reference(s) |
| 4-50 mg/mL | Ultrapure Water or 50% Ethanol | +4°C | Several weeks | Stable | [2] |
| 100 mg/mL | 50% Ethanol | -20°C | 12 months | Stable | [3] |
| 50-100 mg/mL | Sterile Water | -20°C | Up to 1 year | Stable | |
| 50 mg/mL | Water | -20°C | Up to 6 months | Stable | [2] |
| Not specified | Aqueous Solution | Room Temperature | Several hours | Stable | |
| Not specified | Aqueous Solution | +4°C | Up to 5 days | Stable | |
| Not specified | Aqueous Solution | -20°C | Not specified | More stable than ampicillin | [1][4] |
Note: "Stable" indicates that the solution retains sufficient activity for its intended use in bacterial selection. For quantitative applications, it is recommended to perform periodic activity assays.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL in Water)
This protocol describes the preparation of a 50 mg/mL this compound stock solution in sterile water.
Materials:
-
This compound disodium salt
-
Sterile, deionized, and nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Analytical balance and weigh boats
-
Vortex mixer
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weighing: In a sterile weigh boat, accurately weigh out the desired amount of this compound disodium salt. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of this compound.
-
Dissolving: Transfer the weighed this compound to a sterile conical tube. Add the desired volume of sterile water (e.g., 10 mL).
-
Mixing: Vortex the solution until the this compound is completely dissolved. The solution should be clear and colorless to slightly yellow.
-
Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filtering: Filter-sterilize the solution into a new sterile conical tube. Do not autoclave this compound solutions , as heat will cause degradation.[2]
-
Aliquoting: Dispense the sterile stock solution into sterile, labeled microcentrifuge tubes in volumes appropriate for your experimental needs to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for long-term storage.
Protocol 2: Assessment of this compound Stock Solution Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound stock solutions using High-Performance Liquid Chromatography (HPLC).
Principle:
HPLC separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. By comparing the peak area of this compound in a stored sample to that of a freshly prepared standard, the percentage of degradation can be determined over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
This compound reference standard
-
Mobile phase components (e.g., acetonitrile, water, phosphate buffer)
-
Stored this compound stock solution aliquots
-
Freshly prepared this compound stock solution (for standard curve)
-
Sterile filters for sample preparation
Procedure:
-
Standard Preparation: Prepare a series of dilutions of a freshly prepared this compound stock solution of known concentration to create a standard curve.
-
Sample Preparation: At designated time points (e.g., 0, 1, 3, 6, 12 months), thaw an aliquot of the stored this compound stock solution. Dilute the sample to fall within the range of the standard curve. Filter the diluted sample through a 0.22 µm filter before injection.
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate C18 column and mobile phase. A common mobile phase for penicillin analysis consists of a mixture of acetonitrile and a phosphate buffer.
-
Set the UV detector to a wavelength where this compound has maximum absorbance (typically around 230 nm).
-
Inject the standards and the prepared sample onto the HPLC system.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area versus the concentration of the this compound standards.
-
Determine the concentration of this compound in the stored sample by interpolating its peak area on the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Percentage Remaining = (Concentration at time t / Initial Concentration) x 100
-
Visualizations
Caption: Workflow for preparing sterile this compound stock solutions.
Caption: Experimental workflow for assessing this compound stability.
References
Application Note: Utilizing Carbenicillin for Robust Large-Scale Plasmid DNA Preparation
Audience: Researchers, scientists, and drug development professionals.
Introduction The production of large quantities of high-quality, pure plasmid DNA is a cornerstone of modern molecular biology, critical for applications ranging from protein expression and gene therapy to vaccine development.[1][2] The selection of an appropriate antibiotic is paramount to ensure that only bacteria containing the plasmid of interest are propagated, thereby maximizing yield and purity. While ampicillin has historically been a common choice, carbenicillin offers significant advantages, particularly for large-scale cultures (e.g., Maxiprep, Megaprep, Gigaprep). This document provides a detailed overview of the benefits of using this compound, quantitative comparisons, and comprehensive protocols for its use in large-scale plasmid DNA preparation.
This compound vs. Ampicillin: A Comparative Analysis
Both this compound and ampicillin are semi-synthetic beta-lactam antibiotics that function by inhibiting the synthesis of the bacterial cell wall.[3][4] The gene conferring resistance, bla (encoding for β-lactamase), is effective against both antibiotics, allowing them to be used interchangeably.[5][6] However, key differences in their chemical stability make this compound the superior choice for lengthy or large-volume cultures.
Key Advantages of this compound:
-
Enhanced Stability: this compound exhibits greater stability in growth media compared to ampicillin, as it is more resistant to degradation by heat and changes in pH.[3][7]
-
Reduced Satellite Colony Formation: Ampicillin is readily hydrolyzed and inactivated by the β-lactamase enzyme secreted by resistant bacteria.[8] This can create antibiotic-free zones around a resistant colony, allowing non-resistant, plasmid-free bacteria to grow as "satellite" colonies.[5][7][8] this compound's higher stability and lower susceptibility to β-lactamase inactivation significantly reduce this phenomenon, ensuring more stringent and reliable selection.[3][7][8]
-
Improved Reliability for Large Cultures: The extended stability of this compound is particularly beneficial for large-scale preparations (e.g., 100-500 mL cultures for Maxipreps) that require long incubation times.[3][7] It maintains effective selective pressure throughout the entire growth period.
Data Presentation
Table 1: Comparison of Ampicillin and this compound Properties
| Feature | Ampicillin | This compound | Reference(s) |
| Mechanism of Action | Inhibits bacterial cell wall synthesis | Inhibits bacterial cell wall synthesis | [3][9] |
| Resistance Gene | bla (β-lactamase) | bla (β-lactamase) | [5][6] |
| Stability in Media | Lower; sensitive to heat and pH | Higher; more resistant to heat and pH | [3][7][8] |
| Satellite Colonies | Prone to formation | Formation is significantly reduced | [5][7][8] |
| Ideal Use Case | Routine, small-scale cloning | Large-scale cultures, long incubations | [3][7] |
| Relative Cost | Lower | Higher | [5][8] |
Table 2: Recommended Working Concentrations for Selective Media
| Antibiotic | Stock Solution Concentration | Recommended Working Concentration | Solvent |
| This compound | 50 mg/mL or 100 mg/mL | 50-100 µg/mL | 50% Ethanol or Water |
| Ampicillin | 50 mg/mL or 100 mg/mL | 50-100 µg/mL | Water |
Table 3: Typical Plasmid Yields and Quality Metrics for Large-Scale Preparations
| Preparation Scale | Culture Volume | Typical Plasmid Yield | Endotoxin Levels (Endotoxin-Free Kits) |
| Maxiprep | 100–200 mL | Up to 1.5 mg | <0.1 EU/µg |
| Megaprep | 500 mL–2.5 L | Up to 5 mg | <0.1 EU/µg |
| Gigaprep | 2.5 L–5 L | Up to 15 mg | <0.1 EU/µg |
Note: Yields are highly dependent on the plasmid copy number, E. coli strain, and culture conditions. Endotoxin levels are critical for sensitive downstream applications like transfection and in vivo studies.[1][13]
Visualizations
Mechanism of Action and Resistance
Caption: Mechanism of this compound action on bacterial cell wall synthesis.
Experimental Workflow for Large-Scale Plasmid Preparation
Caption: Workflow for large-scale plasmid DNA purification.
Impact of Antibiotic Stability on Selection
Caption: this compound's stability prevents satellite colony formation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
-
Weigh: Weigh 1g of this compound (disodium salt).
-
Dissolve: Add the powder to a sterile 50 mL conical tube. Add 18 mL of 50% ethanol or sterile deionized water to the tube. The final volume will be approximately 20 mL.
-
Mix: Vortex thoroughly until the powder is completely dissolved.
-
Sterilize: Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot & Store: Aliquot the sterile solution into 1 mL volumes in microcentrifuge tubes. Store at -20°C for up to one year.
Protocol 2: Large-Scale Bacterial Culture (Maxiprep Scale)
-
Starter Culture: Inoculate a single, well-isolated bacterial colony from a fresh agar plate into 2-5 mL of LB broth containing 100 µg/mL this compound.
-
Incubate Starter: Incubate the starter culture for 6-8 hours at 37°C with vigorous shaking (250-300 rpm).[12][14]
-
Inoculate Main Culture: Dilute the starter culture 1:1000 into 200 mL of LB broth containing 100 µg/mL this compound in a 1 L baffled flask.
-
Incubate Main Culture: Incubate for 12-16 hours at 37°C with vigorous shaking (250-300 rpm).[15] An optimal culture will be dense but not overgrown, as very old cultures can lead to lower plasmid quality and yield.[15]
Protocol 3: Alkaline Lysis-Based Large-Scale Plasmid Purification
This protocol is a generalized version based on the principles of alkaline lysis used in most commercial kits.[14][15][16] Always refer to the specific manufacturer's protocol for optimal results.
-
Harvest Cells: Transfer the 200 mL overnight culture to centrifuge bottles. Centrifuge at 6,000 x g for 15 minutes at 4°C. Decant and discard the supernatant completely.
-
Resuspension: Add 10 mL of ice-cold Resuspension Buffer (P1, often containing RNase A) to the bacterial pellet.[15] Resuspend completely by vortexing or pipetting until no clumps remain.
-
Lysis: Add 10 mL of Lysis Buffer (P2, containing NaOH/SDS).[15] Mix gently but thoroughly by inverting the bottle 5-7 times. Do not vortex. Incubate at room temperature for no more than 5 minutes. The solution should become clear and viscous.
-
Neutralization: Add 10 mL of ice-cold Neutralization Buffer (P3, typically potassium acetate).[15] Mix immediately by inverting the bottle 10-15 times. A thick white precipitate of genomic DNA, proteins, and cellular debris will form.
-
Clarification: Incubate the lysate on ice for 15-20 minutes. Centrifuge at >12,000 x g for 30 minutes at 4°C to pellet the precipitate.
-
Purification: Carefully decant the clear supernatant, which contains the plasmid DNA, and load it onto a pre-equilibrated anion-exchange chromatography column. Allow the supernatant to enter the resin by gravity flow.
-
Wash: Wash the column with 20-30 mL of a medium-salt Wash Buffer to remove RNA, proteins, and other contaminants.
-
Elution: Elute the plasmid DNA from the column using 15 mL of a high-salt Elution Buffer. Collect the eluate in a clean centrifuge tube.
-
Precipitation: Add 0.7 volumes (10.5 mL) of room-temperature isopropanol to the eluate. Mix well and centrifuge immediately at >15,000 x g for 30 minutes at 4°C. The plasmid DNA will form a white pellet.
-
Final Wash and Resuspension: Carefully decant the supernatant. Wash the DNA pellet with 5 mL of 70% ethanol and centrifuge at >15,000 x g for 10 minutes. Air-dry the pellet for 5-10 minutes (do not over-dry). Resuspend the purified plasmid DNA in a suitable volume (e.g., 200-500 µL) of TE buffer or sterile water.
-
Quantification: Determine the concentration and purity (A260/A280 ratio) of the plasmid DNA using a spectrophotometer.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. This compound | PPTX [slideshare.net]
- 5. blog.addgene.org [blog.addgene.org]
- 6. Can this compound be substituted for ampicillin when selecting for the pGEM Vectors [promega.com]
- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. addgene.org [addgene.org]
- 11. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 12. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 13. Plasmid-DNA-purification | MACHEREY-NAGEL [mn-net.com]
- 14. Plasmid Prep Protocols: Guide to Key Steps & Materials [thermofisher.com]
- 15. bioinnovatise.com [bioinnovatise.com]
- 16. Large-scale preparation of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Carbenicillin in CRISPR/Cas9 Genome Editing: A Detailed Guide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR/Cas9 technology has revolutionized the field of genome editing, offering unprecedented precision and ease of use. A critical, yet often overlooked, component of a successful CRISPR/Cas9 workflow is the efficient selection of cells that have been successfully transformed with the necessary plasmid vectors carrying the Cas9 nuclease and guide RNA (gRNA). Carbenicillin, a semi-synthetic penicillin antibiotic, plays a pivotal role in this selection process, particularly during the amplification of CRISPR plasmids in bacterial hosts. This document provides detailed application notes, protocols, and visual guides for the effective use of this compound in CRISPR/Cas9 genome editing workflows.
The Role of this compound in Plasmid Selection
In many CRISPR/Cas9 systems, the genetic components (Cas9 and gRNA) are delivered into target cells via plasmid vectors. Before delivery, these plasmids are amplified in bacteria, typically Escherichia coli. To ensure that only the bacteria containing the desired plasmid survive and propagate, a selectable marker is included on the plasmid. One of the most common selectable markers is the β-lactamase gene (bla), which confers resistance to β-lactam antibiotics like Ampicillin and this compound.[1][2]
Both Ampicillin and this compound function by inhibiting the synthesis of the bacterial cell wall.[1] The β-lactamase enzyme, produced by the resistant bacteria, inactivates these antibiotics by hydrolyzing their β-lactam ring.[1] While Ampicillin is widely used, this compound offers several advantages that make it a preferred choice in many molecular biology applications, including CRISPR/Cas9 plasmid preparation.
Advantages of this compound over Ampicillin
This compound is often favored over Ampicillin due to its enhanced stability.[3][4] It is less susceptible to breakdown by β-lactamases that can be secreted into the growth medium.[3] This stability is crucial as it prevents the depletion of the antibiotic in the vicinity of resistant colonies, thereby reducing the growth of non-resistant "satellite" colonies.[3][4][5] This leads to a cleaner and more efficient selection, which is particularly important when preparing high-purity plasmid DNA for sensitive downstream applications like transfection into mammalian cells for CRISPR-mediated editing.
Quantitative Data Summary
For researchers to make informed decisions on antibiotic selection, the following table summarizes the key quantitative parameters for this compound and Ampicillin.
| Parameter | This compound | Ampicillin | Reference |
| Typical Working Concentration | 50 - 100 µg/mL | 50 - 100 µg/mL | [3][6][7] |
| Stock Solution Concentration | 50 - 100 mg/mL | 50 - 100 mg/mL | [6] |
| Solvent for Stock Solution | 50% Ethanol or Water | Water | [3][6] |
| Storage of Stock Solution | -20°C (long-term) | -20°C (long-term) | [6] |
| Stability in Media | High | Moderate | [1][4] |
| Satellite Colony Formation | Low | High | [3][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound disodium salt powder
-
Sterile 50% ethanol or sterile deionized water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filter (0.22 µm)
-
Sterile microcentrifuge tubes (1.5 mL)
Procedure:
-
Weigh out 1 gram of this compound disodium salt powder.
-
Dissolve the powder in 20 mL of sterile 50% ethanol or sterile deionized water in a sterile conical tube.[3][6]
-
Vortex until the powder is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into 1 mL volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
Protocol 2: Preparation of LB Agar Plates with this compound
Materials:
-
Luria-Bertani (LB) agar powder
-
Deionized water
-
Autoclave
-
Water bath set to 50-55°C
-
This compound stock solution (50 mg/mL)
-
Sterile petri dishes
Procedure:
-
Prepare LB agar according to the manufacturer's instructions. For example, for 1 liter, dissolve 40 g of LB agar powder in 1 L of deionized water.
-
Autoclave the LB agar solution for 20 minutes at 121°C.
-
After autoclaving, allow the agar to cool in a 50-55°C water bath. This is crucial to prevent the degradation of the antibiotic.
-
Once the agar has cooled, add the this compound stock solution to the desired final concentration (e.g., for 100 µg/mL in 1 L of agar, add 2 mL of a 50 mg/mL stock solution).
-
Gently swirl the flask to ensure even distribution of the antibiotic. Avoid introducing air bubbles.
-
Pour approximately 20-25 mL of the molten agar into each sterile petri dish.
-
Allow the plates to solidify at room temperature.
-
Store the plates inverted at 4°C, protected from light.
Protocol 3: Bacterial Transformation and Selection for CRISPR Plasmid Amplification
Materials:
-
Chemically competent E. coli (e.g., DH5α)
-
CRISPR/Cas9 plasmid DNA
-
LB agar plates with this compound (prepared as in Protocol 2)
-
SOC medium
-
Water bath at 42°C
-
Ice
-
Incubator at 37°C
Procedure:
-
Thaw a vial of chemically competent E. coli on ice.
-
Add 1-5 µL of the CRISPR/Cas9 plasmid DNA to the competent cells. Gently mix by flicking the tube.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately transfer the tube back to ice and incubate for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium to the cells.
-
Incubate the tube at 37°C for 1 hour with shaking (225 rpm) to allow for the expression of the antibiotic resistance gene.
-
Spread 50-100 µL of the cell suspension onto an LB agar plate containing this compound (e.g., 100 µg/mL).
-
Incubate the plate overnight (16-18 hours) at 37°C.
-
The following day, select a single, well-isolated colony to inoculate a liquid culture (LB broth with this compound) for plasmid DNA purification.
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: CRISPR/Cas9 experimental workflow incorporating this compound selection.
Caption: Mechanism of this compound resistance for bacterial selection.
Conclusion
This compound is a robust and reliable antibiotic for the selection of bacteria transformed with CRISPR/Cas9 plasmids carrying the ampicillin resistance gene. Its superior stability compared to ampicillin minimizes the risk of satellite colony formation, ensuring a high-quality preparation of plasmid DNA. By following the detailed protocols and understanding the principles outlined in these application notes, researchers, scientists, and drug development professionals can enhance the efficiency and reliability of their CRISPR/Cas9 genome editing experiments.
References
- 1. goldbio.com [goldbio.com]
- 2. goldbio.com [goldbio.com]
- 3. Can this compound be substituted for ampicillin when selecting for the pGEM Vectors [promega.com]
- 4. researchgate.net [researchgate.net]
- 5. blog.addgene.org [blog.addgene.org]
- 6. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 7. Working concentration with this compound - Bacteria Escherichia coli - BNID 108847 [bionumbers.hms.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Preventing Satellite Colonies with Carbenicillin Plates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of satellite colonies when using carbenicillin for bacterial selection.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies and why are they a problem?
Satellite colonies are small bacterial colonies that grow around a larger, antibiotic-resistant colony on a selection plate.[1][2] These smaller colonies consist of non-resistant bacteria that are able to survive because the primary colony secretes an enzyme, such as β-lactamase, which degrades the antibiotic in the surrounding area.[1][3][4] This creates a localized zone of lower antibiotic concentration, permitting the growth of susceptible cells.[1][3] The presence of satellite colonies is problematic because it can lead to the selection of false positives during cloning experiments, as these colonies do not contain the desired plasmid with the antibiotic resistance gene.[1]
Q2: How does this compound help prevent satellite colonies compared to Ampicillin?
This compound and Ampicillin are both β-lactam antibiotics that inhibit bacterial cell wall synthesis.[5] The resistance gene, bla, encodes for the β-lactamase enzyme, which inactivates these antibiotics. However, this compound is more stable than Ampicillin and is less susceptible to inactivation by β-lactamase.[5][6][7] This increased stability ensures that the selective pressure is maintained across the entire plate for a longer duration, thereby reducing the opportunity for non-resistant bacteria to form satellite colonies.[6][7]
Q3: Can I substitute this compound for Ampicillin in my protocol?
Yes, this compound can typically be substituted for Ampicillin when selecting for plasmids containing the ampicillin resistance gene (bla).[6] The mechanism of resistance is the same for both antibiotics.[8] It is recommended to use this compound at a similar concentration to Ampicillin, generally between 50-100 µg/mL.[6]
Troubleshooting Guide
This guide addresses common issues encountered with satellite colonies when using this compound plates.
| Problem | Potential Cause | Recommended Solution |
| Satellite colonies are still appearing on this compound plates. | 1. Antibiotic Concentration is Too Low: The concentration of this compound may not be sufficient to inhibit the growth of non-transformed cells completely.[1] 2. Old or Improperly Stored Antibiotic Stock: this compound, while more stable than Ampicillin, can still degrade over time, especially if stored improperly.[1] 3. Incubation Time is Too Long: Extended incubation periods (beyond 16 hours) can allow for the eventual breakdown of the antibiotic and the growth of satellite colonies.[1][9][10] 4. High Density of Plated Cells: Plating too many cells can lead to a high concentration of β-lactamase-producing colonies, increasing the likelihood of antibiotic degradation. | 1. Optimize this compound Concentration: While the typical range is 50-100 µg/mL, you may need to increase the concentration.[6] 2. Use Fresh Antibiotic Stocks: Prepare fresh this compound stock solutions and use plates that have been recently prepared. Store stock solutions at -20°C. 3. Limit Incubation Time: Incubate plates for no longer than 16 hours at 37°C.[11] 4. Plate a Dilution Series: Plate different dilutions of your transformation mix to ensure a reasonable number of well-isolated colonies. |
| No colonies (or very few) are growing on the plates. | 1. Incorrect Antibiotic Concentration: The this compound concentration may be too high for the transformed cells to survive. 2. Problems with Competent Cells: The transformation efficiency of your competent cells may be low.[10] 3. Issues with the Transformation Protocol: Errors during the transformation procedure (e.g., heat shock timing, recovery period) can lead to poor results. | 1. Verify Antibiotic Concentration: Double-check the calculations for your this compound stock and plate preparation. 2. Check Competent Cell Efficiency: Perform a control transformation with a known plasmid to determine the transformation efficiency of your competent cells.[10] 3. Review Transformation Protocol: Ensure all steps of your transformation protocol are being followed correctly. |
Experimental Protocols
Preparation of this compound Plates
This protocol outlines the steps for preparing LB agar plates containing this compound.
Materials:
-
Luria-Bertani (LB) agar powder
-
Distilled water
-
This compound disodium salt
-
Sterile petri dishes
-
Autoclave
-
Water bath set to 50-55°C
Procedure:
-
Prepare LB Agar: Dissolve the appropriate amount of LB agar powder in distilled water in a flask or bottle that is at least twice the volume of the solution to prevent boiling over during autoclaving.
-
Autoclave: Sterilize the LB agar by autoclaving at 121°C for 15-20 minutes.
-
Cool the Agar: After autoclaving, place the molten agar in a 50-55°C water bath to cool. Allowing the agar to cool is crucial to prevent the heat-sensitive this compound from degrading.[11]
-
Prepare this compound Stock Solution: Prepare a 50 mg/mL or 100 mg/mL stock solution of this compound in sterile distilled water. Filter-sterilize the stock solution using a 0.22 µm filter. Store the stock solution in aliquots at -20°C.
-
Add this compound to Agar: Once the agar has cooled to 50-55°C, add the appropriate volume of the this compound stock solution to achieve the desired final concentration (typically 50-100 µg/mL). For example, to make 1 L of LB agar with 100 µg/mL this compound, add 2 mL of a 50 mg/mL stock solution.
-
Mix and Pour Plates: Gently swirl the flask to ensure the this compound is evenly distributed throughout the agar. Pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Solidify and Store: Allow the plates to solidify at room temperature. Once solidified, store the plates inverted at 4°C. For optimal performance, use the plates within 1-2 weeks.
Visualizations
Mechanism of Satellite Colony Formation with Ampicillin
Caption: Mechanism of satellite colony formation.
Experimental Workflow for Preventing Satellite Colonies
Caption: Workflow to minimize satellite colonies.
References
- 1. goldbio.com [goldbio.com]
- 2. google.com [google.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial Transformation Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. goldbio.com [goldbio.com]
- 11. How to get rid of satellite colonies? - Molecular Cloning [protocol-online.org]
Technical Support Center: Carbenicillin Degradation and Selection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of carbenicillin in selection media, focusing on its degradation and the impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a selection agent?
A1: this compound is a semi-synthetic penicillin antibiotic that belongs to the β-lactam class.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death, particularly in actively dividing bacteria.[2] In molecular biology, this compound is used as a selective agent to ensure the growth of only those bacteria that have been successfully transformed with a plasmid carrying a resistance gene, typically the β-lactamase gene (bla).
Q2: Why is this compound often preferred over ampicillin for selection?
A2: this compound is often preferred over ampicillin due to its enhanced stability. It exhibits greater resistance to degradation by heat and acidic conditions in growth media.[1] Furthermore, it is less susceptible to inactivation by β-lactamase enzymes secreted by resistant bacteria.[1] This superior stability leads to a lower incidence of "satellite" colonies, which are small colonies of non-resistant bacteria that can grow in the zone of cleared antibiotic surrounding a true resistant colony.[3][4][5]
Q3: What are satellite colonies and why are they a problem?
A3: Satellite colonies are small colonies of bacteria that have not taken up the desired plasmid and are therefore susceptible to the antibiotic. They appear on a selection plate around a large, genuinely resistant colony.[4] The resistant colony expresses and secretes β-lactamase, an enzyme that degrades the β-lactam antibiotic (like ampicillin or this compound) in the immediate vicinity.[4] This creates a localized area with a reduced antibiotic concentration, allowing non-resistant cells to grow. The presence of satellite colonies can complicate the process of picking true transformants for downstream applications, potentially leading to the selection of false positives.
Q4: Can I use this compound for selecting plasmids that confer ampicillin resistance?
A4: Yes, you can. The most common ampicillin resistance gene, bla, encodes for a β-lactamase enzyme that can inactivate both ampicillin and this compound. Therefore, plasmids conferring ampicillin resistance will also allow bacteria to grow in the presence of this compound.[5]
Q5: What is the recommended working concentration of this compound for selection?
A5: The typical working concentration for this compound in bacterial selection is between 50 and 100 µg/mL.[5] However, the optimal concentration can vary depending on the bacterial strain and the specific experimental conditions.
Troubleshooting Guides
Problem 1: No or very few colonies on this compound selection plates.
| Possible Cause | Troubleshooting Step |
| Inefficient Transformation | - Verify the competency of your bacterial cells with a positive control transformation (e.g., a known plasmid).- Ensure the heat shock or electroporation step was performed correctly according to the protocol.- Use cells that have not been subjected to multiple freeze-thaw cycles.[6] |
| Incorrect this compound Concentration | - Confirm that the final concentration of this compound in your plates is within the recommended range (50-100 µg/mL).[5] |
| Degraded this compound | - Ensure that the this compound stock solution was stored correctly (typically at -20°C) and has not expired.- Add this compound to the molten agar only after it has cooled to below 50°C to prevent heat-induced degradation. |
| Toxic Insert | - If the gene you are cloning is toxic to the host bacteria, it can lead to poor transformation efficiency. Try incubating the plates at a lower temperature (e.g., 30°C) for a longer period.[7] |
| Incorrect Antibiotic for Plasmid | - Double-check that your plasmid indeed carries a β-lactamase gene for this compound resistance. |
Problem 2: Excessive growth or a lawn of bacteria on this compound selection plates.
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too Low | - Verify the calculations for your this compound stock and working solutions. Prepare fresh plates with the correct antibiotic concentration. |
| Degraded this compound | - Old plates or improperly stored this compound can lead to a loss of selective pressure. Use freshly prepared plates and a new aliquot of this compound stock solution. |
| Contamination | - Plate untransformed competent cells on a this compound plate as a negative control to check for contamination or spontaneously resistant cells. |
Problem 3: Presence of satellite colonies on this compound selection plates.
| Possible Cause | Troubleshooting Step |
| Prolonged Incubation | - Avoid incubating plates for longer than 16-20 hours. Extended incubation allows for more significant degradation of the antibiotic around resistant colonies.[8] |
| Low this compound Concentration | - A lower concentration of this compound can be more easily degraded by the secreted β-lactamase. Consider using a concentration at the higher end of the recommended range (e.g., 100 µg/mL). |
| High Plating Density | - Plating a very high density of transformed cells can lead to a high concentration of β-lactamase in localized areas, promoting satellite colony formation. Consider plating a more dilute suspension of cells. |
| Switching from Ampicillin | - While this compound is more stable than ampicillin, satellite colonies can still occasionally occur. If you are still observing a significant number of satellite colonies, ensure your this compound is not degraded and consider optimizing the concentration and incubation time. |
Data Presentation
Table 1: Stability of this compound in Aqueous Solution
This table summarizes the available data on the half-life of this compound under different conditions. Note that degradation rates can be influenced by the specific components of the culture medium.
| Temperature | pH | Half-life (t½) | Reference |
| 37°C | 7.0 | 8.5 hours (for this compound phenyl sodium) | [9] |
| Room Temperature | Neutral | Completely hydrolyzed after 7 days | [10] |
Note: Data on the half-life of this compound at various pH and temperature points is limited in publicly available literature. The provided data is based on available studies and may vary depending on the specific buffer and media composition.
Experimental Protocols
Protocol 1: Determination of this compound Stability in Liquid Media
This protocol outlines a method to determine the half-life of this compound in a specific liquid medium using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound disodium salt
-
Sterile liquid culture medium (e.g., LB broth)
-
Sterile tubes or flasks
-
Incubator at the desired temperature (e.g., 37°C)
-
HPLC system with a suitable C18 column
-
Mobile phase (e.g., acetonitrile and water with a buffer like phosphate or formic acid)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in sterile water and filter-sterilize it.
-
Prepare Media with this compound: Add the this compound stock solution to the sterile liquid medium to achieve the desired final concentration (e.g., 100 µg/mL).
-
Incubation: Aliquot the this compound-containing medium into sterile tubes or flasks and place them in an incubator set to the desired temperature.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove an aliquot of the medium.
-
Sample Preparation: Immediately filter the collected sample through a 0.22 µm syringe filter into an autosampler vial to remove any potential contaminants. Store samples at -20°C until analysis.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column and the appropriate mobile phase. The exact conditions (e.g., gradient, flow rate) will need to be optimized for your system.
-
Create a standard curve by running known concentrations of freshly prepared this compound.
-
Inject the collected samples from the different time points.
-
-
Data Analysis:
-
Determine the concentration of this compound in each sample by comparing the peak area to the standard curve.
-
Plot the concentration of this compound versus time.
-
Calculate the half-life (t½) of this compound by fitting the data to a first-order decay model.
-
Protocol 2: Quantification of Satellite Colony Formation
This protocol provides a method to quantify the formation of satellite colonies on agar plates.
Materials:
-
Bacterial strain transformed with a plasmid conferring this compound resistance.
-
Non-transformed (susceptible) bacterial strain.
-
LB agar plates containing this compound at the desired concentration.
-
Sterile spreaders and inoculation loops.
-
Incubator.
-
Colony counting software (e.g., ImageJ) or a manual colony counter.
Procedure:
-
Prepare Cultures: Grow overnight cultures of both the resistant and susceptible bacterial strains.
-
Plate Resistant Strain: Spread a dilution of the resistant bacterial culture on the this compound agar plates to obtain well-isolated single colonies. Incubate the plates overnight at 37°C.
-
Identify Primary Colonies: After incubation, identify and mark the large, well-formed colonies of the resistant strain.
-
Overlay with Susceptible Strain (Optional but recommended for controlled studies):
-
Prepare a dilution of the susceptible bacterial culture.
-
Carefully spread a known volume of the susceptible strain onto the plates containing the resistant colonies.
-
-
Incubate: Re-incubate the plates for an additional 12-24 hours at 37°C.
-
Quantify Satellite Colonies:
-
After the second incubation, photograph the plates.
-
Using colony counting software or a manual counter, count the number of small colonies (satellites) that have appeared around the primary resistant colonies.
-
-
Data Analysis:
-
Calculate the average number of satellite colonies per primary colony.
-
This can be compared across different conditions, such as varying this compound concentrations or incubation times.
-
Mandatory Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for determining antibiotic stability.
Caption: Troubleshooting logic for selection.
References
- 1. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aseptic Laboratory Techniques: Plating Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. 細菌の形質転換に関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. asm.org [asm.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound prodrugs: stability kinetics of alpha-phenyl and alpha-indanyl esters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accesson.kr [accesson.kr]
Why are my Carbenicillin plates not selecting properly?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Carbenicillin selection plates.
Troubleshooting Guide: Improper this compound Selection
Use this guide to diagnose and resolve common problems with your this compound selection experiments.
Problem: Appearance of Satellite Colonies
Satellite colonies are small colonies of non-resistant bacteria that grow around a larger, antibiotic-resistant colony.[1][2] This phenomenon occurs when the beta-lactamase enzyme, secreted by the resistant colony, degrades the antibiotic in the surrounding medium, allowing non-transformed cells to grow.[1][2][3]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Antibiotic Degradation | This compound is more stable than Ampicillin, but can still degrade over time.[4][5] Prepare fresh plates if they are more than a month old.[6] |
| Low Antibiotic Concentration | The concentration of this compound may be too low to effectively inhibit the growth of non-transformed cells.[1] |
| Prolonged Incubation | Incubating plates for longer than 16-20 hours can increase the likelihood of satellite colony formation.[7] |
| High Density of Cells | Plating a very dense culture can lead to a higher concentration of secreted beta-lactamase. |
Experimental Protocol: Minimizing Satellite Colonies
-
Use Fresh Plates: Prepare this compound plates fresh, and store them at 4°C for no longer than one month.[6][8]
-
Optimize this compound Concentration: Ensure you are using the recommended concentration of this compound. For most E. coli applications, a final concentration of 50-100 µg/mL is effective.[5][9]
-
Reduce Incubation Time: Incubate plates for the minimum time required to visualize colonies, typically 16-20 hours.[7]
-
Plate a Dilution Series: If you consistently observe satellite colonies, try plating a dilution series of your transformation to reduce the initial cell density.
Problem: No Colonies or a Bacterial Lawn
The complete absence of colonies or the opposite, a lawn of bacterial growth, indicates a fundamental issue with the selection process.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Incorrect Antibiotic | Verify that your plasmid confers resistance to this compound (typically via a beta-lactamase gene, bla or ampR).[10][11] |
| Antibiotic Stock Inactive | Your this compound stock solution may have degraded. Prepare a fresh stock solution.[1] |
| Media Too Hot When Antibiotic Added | Adding this compound to agar that is too hot (above 55°C) can cause it to break down.[1][7] |
| Incorrect Antibiotic Concentration | Too high a concentration can inhibit the growth of all cells, while too low a concentration will not provide adequate selection.[12] |
| Problems with Competent Cells | The competent cells may have low viability or transformation efficiency.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a semi-synthetic penicillin antibiotic that belongs to the beta-lactam class.[4] It works by inhibiting the synthesis of the bacterial cell wall.[13][14] Specifically, it interferes with the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan chains that form the cell wall.[14][15] This disruption of cell wall integrity leads to cell lysis and death, particularly in actively dividing bacteria.[13]
Caption: Mechanism of this compound action.
Q2: How does beta-lactamase confer resistance to this compound?
Bacteria that carry a resistance gene, such as bla (ampR), produce an enzyme called beta-lactamase.[2] This enzyme specifically targets and hydrolyzes the beta-lactam ring, which is a critical structural component of this compound and other beta-lactam antibiotics.[13][16] By breaking this ring, beta-lactamase inactivates the antibiotic, rendering it unable to bind to and inhibit the penicillin-binding proteins involved in cell wall synthesis.[13]
Q3: What are the advantages of using this compound over Ampicillin?
While both are beta-lactam antibiotics and can often be used interchangeably for selection with the ampR gene, this compound offers several advantages:
-
Greater Stability: this compound is more stable than Ampicillin in growth media, particularly in terms of its resistance to heat and changes in pH.[4][5][9]
-
Reduced Satellite Colonies: Due to its higher stability, this compound is less susceptible to degradation by secreted beta-lactamase, which significantly reduces the formation of satellite colonies.[1][9][17]
Q4: What concentration of this compound should I use in my plates?
The optimal concentration can vary depending on the bacterial strain and plasmid copy number. However, a general guideline is provided below.
| Application | Recommended Final Concentration |
| E. coli plasmid selection (high-copy) | 50 µg/mL |
| E. coli plasmid selection (low-copy) | 100 µg/mL |
| Agrobacterium-mediated transformation | 100-500 µg/mL |
Note: These are general recommendations. It is always best to optimize the concentration for your specific experimental conditions.[5]
Experimental Protocols
Protocol 1: Preparation of this compound Agar Plates
-
Prepare your desired volume of Luria-Bertani (LB) agar.
-
Autoclave the LB agar and allow it to cool in a 50-55°C water bath.
-
Prepare a stock solution of this compound (e.g., 50 mg/mL in sterile water or 50% ethanol).[10][11] Filter-sterilize the stock solution. Do not autoclave the this compound stock.[11]
-
Once the agar has cooled, add the appropriate volume of the this compound stock solution to achieve the desired final concentration (e.g., for 100 µg/mL in 1 L of media, add 2 mL of a 50 mg/mL stock).
-
Swirl the flask gently to ensure even mixing of the antibiotic.
-
Pour the plates and allow them to solidify at room temperature.
-
Store the plates at 4°C, protected from light.
Caption: Workflow for preparing and troubleshooting this compound plates.
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. m.youtube.com [m.youtube.com]
- 8. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Can this compound be substituted for ampicillin when selecting for the pGEM Vectors [promega.com]
- 11. khimexpert.com [khimexpert.com]
- 12. goldbio.com [goldbio.com]
- 13. What is the mechanism of this compound Disodium? [synapse.patsnap.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. This compound | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 17. blog.addgene.org [blog.addgene.org]
Technical Support Center: Carbenicillin Stability in Growth Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of pH on carbenicillin stability in growth media. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of this compound in growth media?
A1: this compound, a β-lactam antibiotic, is susceptible to hydrolysis, which is influenced by pH. Generally, this compound is more stable in acidic to neutral conditions compared to alkaline conditions. Its stability is pH-dependent, and like other penicillins, it is subject to degradation over time, a process that can be accelerated by changes in pH and temperature.[1]
Q2: Is this compound more stable than ampicillin?
A2: Yes, this compound is chemically more stable than ampicillin, particularly in growth media.[2] It is more resistant to heat and degradation at a low pH.[3] This increased stability often results in fewer satellite colonies appearing on selection plates.[4]
Q3: What is the primary mechanism of this compound degradation?
A3: The primary mechanism of non-enzymatic degradation is the hydrolysis of the β-lactam ring. This process is catalyzed by both hydrogen and hydroxide ions. Additionally, in the presence of resistant bacteria, this compound can be enzymatically degraded by β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[3]
Q4: What is the recommended storage for this compound stock solutions and prepared media?
A4: this compound stock solutions (typically 50 mg/mL in water or 50% ethanol) should be filter-sterilized and can be stored at 4°C for several weeks or at -20°C for up to six months.[3] Growth media containing this compound should ideally be prepared fresh. If storage is necessary, plates and liquid media should be stored at 2-8°C and used within a few weeks to minimize degradation.
Q5: Can I autoclave this compound with my growth media?
A5: No, this compound should not be autoclaved. The high temperatures of autoclaving will rapidly degrade the antibiotic. It should be added to the media after it has been autoclaved and cooled to 45-50°C.[5]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for selection in bacterial cultures.
| Issue | Possible Cause | Troubleshooting Steps |
| Satellite Colonies | - This compound degradation: The concentration of active this compound around a resistant colony has dropped, allowing non-resistant cells to grow. - High density of resistant colonies: Secreted β-lactamase from a high concentration of resistant cells degrades the this compound in the surrounding medium. | - Use this compound instead of ampicillin due to its higher stability. - Avoid prolonged incubation times. - Plate a lower density of cells to ensure well-isolated colonies. - Ensure the pH of the medium is not alkaline, as this can accelerate degradation. |
| No or Few Colonies After Transformation | - Inactive this compound: The this compound in the plates may have degraded due to improper storage or preparation. - Incorrect this compound concentration: The concentration may be too high for the transformed cells to survive and express resistance. - Problems with the transformation protocol: Issues with competent cells, plasmid DNA, or the transformation procedure itself. | - Prepare fresh plates with a freshly prepared this compound stock solution. - Verify the correct working concentration of this compound for your plasmid and bacterial strain (typically 50-100 µg/mL). - Include positive and negative controls in your transformation experiment to validate the procedure. |
| Contamination in Liquid Culture | - This compound degradation over time: In long-term cultures, the this compound concentration can decrease, allowing for the growth of contaminants. - Initial contamination: The culture may have been contaminated from the start. | - For long-term cultures, consider replenishing the this compound or subculturing into fresh medium. - Ensure aseptic technique is strictly followed during all manipulations. |
Data Presentation: Effect of pH on this compound Stability
While specific kinetic data for this compound degradation in various growth media is not extensively published, the general trend indicates that stability decreases as the pH becomes more alkaline. The following table provides an illustrative summary of the expected relative stability of this compound at 37°C in a standard growth medium like Luria-Bertani (LB) broth at different pH values. Researchers are encouraged to perform their own stability studies for their specific experimental conditions using the protocol provided below.
| pH | Expected Relative Stability | Implication for Experiments |
| 6.0 | High | Favorable for maintaining selective pressure. |
| 7.0 | Moderate | Standard pH for many bacterial cultures; this compound is reasonably stable. |
| 8.0 | Low | Accelerated degradation; may lead to loss of selection and satellite colonies. |
Experimental Protocols
Protocol for Assessing this compound Stability in Growth Media using HPLC
This protocol outlines a method to quantify the concentration of this compound in growth media over time at different pH values using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound disodium salt
- Growth medium of choice (e.g., LB Broth)
- Buffers for pH adjustment (e.g., phosphate buffer for pH 6 and 7, Tris buffer for pH 8)
- HPLC system with a C18 column and UV detector
- Syringe filters (0.22 µm)
- Sterile tubes and flasks
2. Preparation of Media:
- Prepare the growth medium and adjust the pH to the desired values (e.g., 6.0, 7.0, 8.0) using the appropriate sterile buffers.
- Aliquot the pH-adjusted media into sterile flasks.
3. Experimental Setup:
- Prepare a fresh stock solution of this compound (e.g., 50 mg/mL in sterile water).
- Add this compound to each flask of pH-adjusted media to a final concentration of 100 µg/mL.
- Immediately take a "time zero" sample from each flask.
- Incubate the flasks at the desired temperature (e.g., 37°C) with shaking.
4. Sample Collection and Preparation:
- At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
- Immediately filter the sample through a 0.22 µm syringe filter to remove any potential microbial growth and stop further degradation.
- Store the filtered samples at -20°C until HPLC analysis.
5. HPLC Analysis:
- Prepare a standard curve of this compound in the corresponding growth medium at each pH.
- Analyze the collected samples by HPLC. A typical method would involve a C18 column with a mobile phase of acetonitrile and a phosphate buffer, with UV detection at a wavelength around 230 nm.
- Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.
6. Data Analysis:
- Plot the concentration of this compound versus time for each pH value.
- Calculate the degradation rate constant and the half-life of this compound at each pH.
Visualizations
Caption: Workflow for Determining this compound Stability
References
Minimizing satellite colony formation in ampicillin vs carbenicillin plates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize satellite colony formation when using ampicillin or carbenicillin for selection in microbial cultures.
Frequently Asked Questions (FAQs)
Q1: What are satellite colonies?
A1: Satellite colonies are small colonies of bacteria that grow around a larger, antibiotic-resistant colony on an agar plate containing a selective antibiotic like ampicillin.[1][2] These smaller colonies consist of cells that have not taken up the resistance plasmid and are therefore susceptible to the antibiotic.[3][4]
Q2: What causes the formation of satellite colonies on ampicillin plates?
A2: The primary cause of satellite colonies is the enzymatic degradation of ampicillin in the surrounding medium.[2] The large, central colony contains bacteria that have successfully taken up a plasmid carrying an ampicillin resistance gene, most commonly the bla gene, which encodes for the β-lactamase enzyme.[3][4] This enzyme is secreted by the resistant bacteria into the surrounding agar, where it hydrolyzes and inactivates ampicillin.[3][5] This creates a localized zone with a reduced concentration of the antibiotic, allowing non-resistant, susceptible bacteria to grow and form satellite colonies.[1][2]
Q3: Are satellite colonies a problem for my experiment?
A3: Yes, satellite colonies can be problematic. Since they do not contain the plasmid of interest, picking these colonies for downstream applications such as plasmid preps or protein expression will lead to experimental failure.[3][4] Their presence can also make it difficult to isolate a pure, clonal population of the desired transformed bacteria.
Q4: How does this compound help in minimizing satellite colony formation?
A4: this compound, a semi-synthetic analog of ampicillin, is more stable and less susceptible to hydrolysis by β-lactamase.[6][7][8] While the resistance mechanism is the same (the bla gene product), this compound is degraded at a slower rate than ampicillin.[3][9] This maintains the selective pressure in the agar for a longer period, significantly reducing the formation of satellite colonies.[6][10] this compound also exhibits greater stability in culture media against heat and pH changes.[7][10]
Q5: Can I substitute this compound for ampicillin in my experiments?
A5: Yes, this compound can be directly substituted for ampicillin when selecting for plasmids containing the ampicillin resistance gene (bla).[6][11] The same resistance gene confers resistance to both antibiotics.[12][13]
Troubleshooting Guide
Issue: Excessive Satellite Colony Formation
This guide provides a systematic approach to troubleshooting and minimizing the occurrence of satellite colonies on your selection plates.
Visualizing the Problem: The Mechanism of Satellite Colony Formation
Caption: Mechanism of satellite colony formation on ampicillin plates.
Quantitative Data Summary
Table 1: Comparison of Ampicillin and this compound
| Feature | Ampicillin | This compound |
| Mechanism of Action | Inhibits bacterial cell wall synthesis.[8] | Inhibits bacterial cell wall synthesis.[7] |
| Resistance Gene | bla (encodes β-lactamase).[3] | bla (encodes β-lactamase).[11] |
| Stability | Less stable; sensitive to heat and pH.[8][12] | More stable; resistant to heat and pH degradation.[7][10] |
| Susceptibility to β-lactamase | Readily hydrolyzed and inactivated.[3] | Degraded more slowly than ampicillin.[3][9] |
| Satellite Colony Formation | Prone to significant satellite colony formation.[12] | Significantly reduces satellite colony formation.[6][10] |
| Relative Cost | Less expensive.[12] | More expensive.[12] |
Table 2: Recommended Antibiotic Concentrations for Plasmid Selection
| Antibiotic | Working Concentration (Solid Media) | Working Concentration (Liquid Media) |
| Ampicillin | 50-100 µg/mL (can be increased to 200 µg/mL to reduce satellites).[3][5][9] | 50-100 µg/mL (optimization up to 200 µg/mL may improve plasmid yield).[14][15] |
| This compound | 50-100 µg/mL.[6][7] | 50-100 µg/mL.[16] |
Experimental Protocols
Protocol 1: Preparation of Antibiotic Stock Solutions
-
Ampicillin Stock (100 mg/mL):
-
This compound Stock (100 mg/mL):
Protocol 2: Preparation of Antibiotic Selection Plates
-
Prepare your desired agar medium (e.g., LB agar) and autoclave.
-
Cool the autoclaved medium in a 50-55°C water bath. Adding antibiotics to hot media can cause degradation.[1][17]
-
Add the appropriate volume of the antibiotic stock solution to achieve the desired final concentration (see Table 2).
-
Mix the medium thoroughly but gently to ensure even distribution of the antibiotic.[1]
-
Pour the plates and allow them to solidify at room temperature.
-
For optimal performance, use freshly prepared plates (within 1-2 weeks for ampicillin).[17][18] Store plates at 4°C, protected from light.
Troubleshooting Workflow
This decision tree provides a step-by-step guide to address the issue of satellite colonies.
Caption: Troubleshooting decision tree for satellite colony formation.
References
- 1. goldbio.com [goldbio.com]
- 2. smart.dhgate.com [smart.dhgate.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. khimexpert.com [khimexpert.com]
- 8. goldbio.com [goldbio.com]
- 9. researchgate.net [researchgate.net]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 11. Can this compound be substituted for ampicillin when selecting for the pGEM Vectors [promega.com]
- 12. blog.addgene.org [blog.addgene.org]
- 13. researchgate.net [researchgate.net]
- 14. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Increase in Protein and Plasmid Yields of E. coli with Optimized Concentration of Ampicillin as Selection Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. himedialabs.com [himedialabs.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Cloning Basics Support - Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Carbenicillin Stock Solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Carbenicillin stock solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation and use of this compound stock solutions.
Issue 1: Unexpected Bacterial Growth or Contamination in Culture
Question: I'm observing unexpected bacterial growth in my selective plates or liquid cultures despite using this compound. What could be the cause?
Answer:
Unexpected bacterial growth can stem from several factors related to your this compound stock solution or its application. Here's a step-by-step troubleshooting guide:
-
Verify Stock Solution Integrity:
-
Visual Inspection: Examine your this compound stock solution. A pale yellow color can indicate hydrolysis of the beta-lactam ring, which inactivates the antibiotic.[1] If you observe a color change, it is best to prepare a fresh stock solution.
-
Storage Conditions: Confirm that your stock solution has been stored correctly. This compound stock solutions are typically stored at -20°C for long-term stability.[2][3][4][5] Repeated freeze-thaw cycles can degrade the antibiotic. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.[2][3][4]
-
-
Review Preparation Protocol:
-
Correct Concentration: Double-check the calculations used to prepare your stock solution and the final working concentration in your media. The typical working concentration for this compound is between 50-100 µg/mL.[2][6][7]
-
Sterilization: Ensure that the stock solution was properly sterilized, typically by filtration through a 0.22 µm filter, as autoclaving will destroy the antibiotic.[2][4][5]
-
-
Check for Resistant Contaminants:
-
Evaluate Experimental Technique:
-
Age of Plates: this compound is more stable than ampicillin, but its efficacy can decrease over time in prepared media.[6][12][13] For best results, use freshly prepared plates.
-
Media Temperature: When preparing agar plates, ensure the molten agar has cooled to 45-50°C before adding the this compound stock solution to prevent heat-induced degradation.[14]
-
Issue 2: Appearance of Satellite Colonies
Question: I'm seeing small "satellite" colonies surrounding my larger, transformed colonies on this compound plates. What does this mean and how can I prevent it?
Answer:
Satellite colonies are small colonies of non-resistant bacteria that can grow in the immediate vicinity of a resistant colony.[6][15][16] This occurs because the resistant colony secretes β-lactamase, an enzyme that degrades β-lactam antibiotics like this compound.[6][15][16] This creates a localized area of lower antibiotic concentration where non-resistant cells can survive.
While this compound is more stable and less susceptible to β-lactamase degradation than ampicillin, satellite colonies can still occasionally appear.[2][6][12][13][15][16]
Troubleshooting and Prevention:
-
Ensure Proper Antibiotic Concentration: Using the recommended working concentration (50-100 µg/mL) is crucial.[2][6][7] Concentrations that are too low will exacerbate the formation of satellite colonies.
-
Avoid Over-incubation: Do not incubate your plates for longer than the recommended time (typically 16-24 hours). Extended incubation allows for more significant degradation of the antibiotic.
-
Use Fresh Plates: The longer plates are stored, the more the antibiotic can degrade. Using freshly prepared plates is recommended for optimal selection.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store my this compound stock solution?
A1: To prepare a 50 mg/mL stock solution, dissolve 5 grams of this compound disodium salt in 100 mL of distilled water.[2] Sterilize the solution by passing it through a 0.22 µm filter.[2][3][4][5] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][3][4] Store the aliquots at -20°C, where they can be stable for up to six months.[2]
Q2: What are the visual signs of this compound stock solution degradation?
A2: A common sign of degradation is a change in the color of the solution. A fresh this compound stock solution should be colorless. A pale yellow hue suggests that the β-lactam ring has undergone hydrolysis, rendering the antibiotic inactive.[1] If you observe this color change, it is best to discard the stock and prepare a fresh one.
Q3: What is the mechanism of action of this compound?
A3: this compound is a β-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[12] Specifically, it interferes with the cross-linking of peptidoglycan, a critical component of the cell wall. This disruption leads to a weakened cell wall and ultimately cell lysis, especially in actively dividing bacteria.
Q4: Can I use this compound as a substitute for Ampicillin?
Q5: What are some common bacterial contaminants that may be resistant to this compound?
A5: While this compound has a broad spectrum of activity, some bacteria can be intrinsically resistant or acquire resistance. A notable example is Pseudomonas aeruginosa.[9][10][11] Resistance is often mediated by the production of β-lactamase enzymes that inactivate the antibiotic.[8]
Data Presentation
Table 1: this compound Stock Solution Stability
| Storage Condition | Solvent | Duration | Stability Notes |
| -20°C | Water or 50% Ethanol | Up to 6 months | Recommended for long-term storage.[2] |
| 4°C | Water | Up to 5 days | Short-term storage only.[19] |
| Room Temperature | Water | Several hours | Not recommended for storage.[19] |
Table 2: Recommended Working Concentrations of this compound
| Application | Typical Working Concentration (µg/mL) |
| Bacterial Selection (e.g., E. coli) | 50 - 100[2][6][7] |
| Plant Tissue Culture | 50 - 500 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (50 mg/mL)
Materials:
-
This compound disodium salt
-
Sterile distilled water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound disodium salt in a sterile container. To make 100 mL of a 50 mg/mL stock, weigh 5 grams.[2]
-
Add the appropriate volume of sterile distilled water. For a 50 mg/mL stock from 5 grams of powder, add sterile distilled water to a final volume of 100 mL.[2]
-
Dissolve the powder completely by vortexing or gentle inversion.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[2][3][4][5]
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[2][3][4]
-
Label the aliquots clearly with the name of the antibiotic, concentration, and date of preparation.
Protocol 2: Testing the Activity of a this compound Stock Solution
This protocol allows you to determine if your this compound stock solution is still active.
Materials:
-
Two LB agar plates
-
LB broth
-
A bacterial strain known to be sensitive to this compound (e.g., a standard laboratory strain of E. coli without a resistance plasmid)
-
A bacterial strain known to be resistant to this compound (e.g., the same E. coli strain transformed with a plasmid conferring ampicillin/carbenicillin resistance)
-
Your this compound stock solution
-
A fresh, trusted this compound stock solution (as a positive control, if available)
Procedure:
-
Prepare Test Plates:
-
Prepare two LB agar plates containing your this compound stock solution at the desired working concentration (e.g., 100 µg/mL).
-
If using a positive control, prepare two additional plates with the fresh this compound stock.
-
Label the plates clearly.
-
-
Prepare Bacterial Cultures:
-
Inoculate small volumes of LB broth with the sensitive and resistant bacterial strains and grow them to a moderate density.
-
-
Plate the Bacteria:
-
On one of your test plates, streak a loopful of the sensitive bacterial culture.
-
On the second test plate, streak a loopful of the resistant bacterial culture.
-
Repeat this process for the control plates if you are using them.
-
-
Incubate:
-
Incubate all plates overnight at 37°C.
-
-
Analyze the Results:
-
Expected Outcome (Active this compound): You should see robust growth of the resistant strain and no growth (or only a few isolated colonies) of the sensitive strain.
-
Indication of Inactive this compound: If you observe significant growth of the sensitive strain (a "lawn" of bacteria or numerous colonies), your this compound stock solution has likely lost its activity.
-
Visualizations
Caption: Bacterial transformation and selection workflow using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. ubpbio.com [ubpbio.com]
- 3. khimexpert.com [khimexpert.com]
- 4. This compound Solution Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. This compound [cytographica.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Stock Solution [novoprolabs.com]
- 8. [this compound resistance of gram-negative bacteria: incidence, biochemical and genetic determinism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increased Resistance of Pseudomonas aeruginosa to this compound After Reversion from Spheroplast to Rod Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. goldbio.com [goldbio.com]
- 13. nbinno.com [nbinno.com]
- 14. agscientific.com [agscientific.com]
- 15. goldbio.com [goldbio.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. community.alliancegenome.org [community.alliancegenome.org]
- 18. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 19. biomol.com [biomol.com]
Technical Support Center: Carbenicillin and Beta-Lactamase
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carbenicillin and beta-lactamase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the inactivation of this compound by beta-lactamase over time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound inactivation by beta-lactamase?
A1: this compound is a beta-lactam antibiotic that functions by inhibiting bacterial cell wall synthesis.[1][2] It specifically targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[3][4] Beta-lactamase enzymes, produced by resistant bacteria, inactivate this compound by hydrolyzing the amide bond in the beta-lactam ring.[1][4] This hydrolysis renders the antibiotic unable to bind to PBPs, thus negating its antibacterial effect.[4]
Q2: How does the stability of this compound compare to other beta-lactam antibiotics like ampicillin?
A2: this compound is known to be more stable than ampicillin in several experimental conditions.[1][5] It is more resistant to degradation at lower pH and by beta-lactamase enzymes.[5][6] This increased stability often results in fewer satellite colonies appearing on selection plates during molecular cloning experiments.[1][2][5] Aqueous solutions of this compound are stable for several hours at room temperature and up to five days at 4°C.[6] For longer-term storage, stock solutions should be stored at -20°C.[1][6][7]
Q3: What are the different classes of beta-lactamases, and do they all inactivate this compound?
A3: Beta-lactamases are broadly classified into four molecular classes: A, B, C, and D.[8][9]
-
Classes A, C, and D are serine-based enzymes that utilize a serine residue in their active site for hydrolysis.[8][9]
-
Class B enzymes are metallo-beta-lactamases that require zinc ions for their activity.[8][9]
While many beta-lactamases can hydrolyze this compound, the efficiency of inactivation can vary significantly between different classes and specific enzymes. For instance, this compound is considered a very poor substrate for Class C beta-lactamases, exhibiting low turnover rates (kcat).[10][11]
Q4: What is a typical working concentration for this compound in bacterial selection?
A4: The recommended working concentration for this compound in bacterial selection media typically ranges from 50 to 100 µg/mL.[2][3][5][6] The optimal concentration can depend on the bacterial strain and the copy number of the plasmid conferring resistance.[1]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in beta-lactamase activity assays.
| Possible Cause | Troubleshooting Step |
| Improper sample preparation | Ensure bacterial lysates are properly prepared to release intracellular beta-lactamase. Sonication or enzymatic lysis (e.g., with lysozyme) followed by centrifugation to remove cell debris is recommended.[12] |
| Incorrect buffer conditions | Verify that the assay buffer is at the correct pH and temperature. Most beta-lactamase assays are performed at a neutral pH (around 7.0). Ensure the buffer has come to room temperature before use. |
| Degraded substrate or enzyme | Prepare fresh substrate solutions and aliquot enzyme stocks to avoid repeated freeze-thaw cycles. Store reagents at the recommended temperatures. |
| Pipetting errors | Use calibrated pipettes and ensure accurate dispensing of all reagents, especially the enzyme and substrate. |
Issue 2: Appearance of satellite colonies on selection plates.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in plates | Although more stable than ampicillin, this compound can still degrade over time. Use freshly prepared plates for critical experiments. Store plates at 4°C and use within a few weeks. |
| High concentration of beta-lactamase | The beta-lactamase secreted by resistant colonies can locally deplete the this compound in the surrounding medium, allowing non-resistant "satellite" colonies to grow.[2][13] To mitigate this, avoid dense plating of cells. |
| Incorrect this compound concentration | Ensure the final concentration of this compound in the agar is correct (typically 50-100 µg/mL).[14] Add the antibiotic to the molten agar when it has cooled to 45-50°C to prevent heat-induced degradation.[14] |
Issue 3: No or very low beta-lactamase activity detected.
| Possible Cause | Troubleshooting Step |
| Inactive enzyme | Verify the activity of your beta-lactamase stock using a positive control. If using a commercial enzyme, check the expiration date. |
| Presence of inhibitors | Ensure that no beta-lactamase inhibitors are present in your sample or reagents. Some chemicals can interfere with enzyme activity. |
| Sub-optimal substrate concentration | The substrate concentration may be too low for detection. Check the recommended substrate concentration for your specific assay. |
| Incorrect wavelength for detection | If using a chromogenic substrate like nitrocefin, ensure the spectrophotometer is set to the correct wavelength for detecting the hydrolyzed product (e.g., 490 nm for nitrocefin).[12] |
Quantitative Data Summary
The kinetic parameters for the hydrolysis of this compound by different beta-lactamases can vary. Below is a summary of representative kinetic data.
Table 1: Kinetic Parameters of Beta-Lactamase Activity on Penicillins
| Enzyme Class | Substrate | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Reference |
| Class C | Benzylpenicillin | 14 - 75 | Low | 10 x 106 - 75 x 106 | [11] |
| Class C | Ampicillin | 10-100 fold lower than Benzylpenicillin | - | - | [11] |
| Class C | This compound | 0.001 - 0.1 | Small | - | [10][11] |
| PSE-4 (Class A) | This compound | - | - | - | [15] |
Note: Specific values for Km and kcat/Km for this compound with Class C enzymes were not detailed in the provided search results, but were noted to be very low.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Beta-Lactamase Activity using Nitrocefin
This protocol is adapted from standard methods for determining beta-lactamase activity.[12][16]
Materials:
-
Beta-lactamase enzyme solution (purified or cell lysate)
-
Nitrocefin stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Allow all reagents to reach room temperature before use.
-
Prepare a working solution of nitrocefin by diluting the stock solution in the phosphate buffer to a final concentration of 100 µM. Protect from light.
-
-
Sample Preparation:
-
If using a cell lysate, prepare it by sonication or enzymatic digestion, followed by centrifugation to pellet cell debris.[12]
-
Dilute the enzyme sample (purified or lysate) in phosphate buffer to a concentration that will result in a linear rate of hydrolysis over the measurement period.
-
-
Assay Setup:
-
Add 50 µL of the diluted enzyme sample to the wells of a 96-well plate. Include a buffer-only blank control.
-
To initiate the reaction, add 50 µL of the 100 µM nitrocefin working solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the absorbance at 490 nm.
-
Take kinetic readings every minute for a period of 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for each sample.
-
Subtract the rate of the blank control from the sample rates.
-
Convert the rate of absorbance change to the rate of nitrocefin hydrolysis using the molar extinction coefficient of hydrolyzed nitrocefin.
-
Visualizations
Caption: Mechanism of this compound inactivation by beta-lactamase.
Caption: Workflow for a beta-lactamase activity assay.
Caption: Troubleshooting decision tree for inconsistent assay results.
References
- 1. khimexpert.com [khimexpert.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. goldbio.com [goldbio.com]
- 4. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. biomol.com [biomol.com]
- 7. ubpbio.com [ubpbio.com]
- 8. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 9. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 10. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. β-lactamase activity assay [bio-protocol.org]
- 13. reddit.com [reddit.com]
- 14. agscientific.com [agscientific.com]
- 15. Evaluation of inhibition of the this compound-hydrolyzing beta-lactamase PSE-4 by the clinically used mechanism-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Stability comparison of Carbenicillin and Ampicillin in culture media
For researchers engaged in molecular biology, microbiology, and drug development, the choice of a selection antibiotic is a critical parameter that can significantly impact experimental outcomes. Ampicillin has historically been a workhorse for plasmid selection in bacterial cultures. However, its stability in culture media has been a recurring concern, leading to the adoption of carbenicillin as a more robust alternative. This guide provides an objective comparison of the stability of this compound and ampicillin in culture media, supported by available experimental data, detailed protocols for stability assessment, and visual representations of key concepts.
Executive Summary
This compound consistently demonstrates superior stability compared to ampicillin in culture media.[1][2][3][4][5] This enhanced stability is particularly evident at physiological and elevated temperatures, as well as in acidic or alkaline conditions. The practical implication of this is a reduced rate of antibiotic degradation during long incubation periods, which minimizes the risk of satellite colony formation and ensures consistent selective pressure. While ampicillin remains a cost-effective option for short-term experiments, this compound is the recommended choice for large-scale cultures, long-term incubations, and experiments where precise and unwavering selection is paramount.
Quantitative Stability Comparison
The following tables summarize the available quantitative and qualitative data on the stability of this compound and ampicillin under various conditions.
Table 1: Half-Life of this compound and Ampicillin in LB Broth at 37°C
| Antibiotic | Half-Life (minutes) | Experimental Conditions |
| This compound | 175 | Overnight culture back-diluted 1:100 in fresh LB media. |
| Ampicillin | 63 | Overnight culture back-diluted 1:100 in fresh LB media. |
| This compound | 45 | Single colony inoculated in fresh LB media. |
| Ampicillin | 6 | Single colony inoculated in fresh LB media. |
Data from a study assessing antibiotic concentration in culture media using a semiquantitative mass spectrometry approach. The presence of β-lactamase-producing bacteria significantly accelerates the degradation of both antibiotics.[6]
Table 2: Stability of Ampicillin in Aqueous Solutions at Various Temperatures
| Temperature | Stability (Time to 10% degradation) | Solution |
| 25°C | > 24 hours | 12 g/L in 0.9% Sodium Chloride |
| 30°C | > 24 hours | 12 g/L in 0.9% Sodium Chloride |
| 37°C | ~ 24 hours | 12 g/L in 0.9% Sodium Chloride |
| 4°C (Refrigerated) | > 72 hours | 12 g/L in 0.9% Sodium Chloride with 10 mM sodium phosphate buffer |
Note: This data is for ampicillin in saline solution, not culture media, but provides an indication of its temperature sensitivity.[7][8]
Table 3: Qualitative Stability Comparison
| Factor | This compound | Ampicillin |
| Heat Stability | More stable at elevated temperatures.[1][3] | Less stable; degradation is accelerated by heat.[9][10] |
| pH Stability | More stable at lower (acidic) pH.[2][4][5] | Less stable, particularly at pH values above 7.[11][12] |
| β-Lactamase Resistance | More resistant to degradation by β-lactamase. | Susceptible to degradation by β-lactamase, leading to satellite colonies.[1] |
| Satellite Colony Formation | Significantly reduces the formation of satellite colonies.[1] | Prone to the formation of satellite colonies due to degradation.[1] |
| Storage of Stock Solutions | Stock solutions are stable for several weeks at 4°C and up to 6 months at -20°C.[3] | Stock solutions are stable for about 3 weeks at 2-8°C and 4-6 months at -20°C.[11] |
| Stability on Agar Plates | More stable on prepared agar plates. | Less stable; it is recommended to use plates within a few weeks.[11][13] |
Mechanism of Action and Degradation
Both this compound and ampicillin are β-lactam antibiotics that function by inhibiting bacterial cell wall synthesis. They specifically target penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, the antibiotics disrupt cell wall integrity, leading to cell lysis and death.
The primary mechanism of resistance to these antibiotics is the production of β-lactamase enzymes by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. This compound's chemical structure provides a greater degree of resistance to this enzymatic degradation compared to ampicillin.
Figure 1: Mechanism of action and degradation of β-lactam antibiotics.
Experimental Protocol: Comparative Stability Analysis of this compound and Ampicillin
This protocol outlines a method to quantitatively compare the stability of this compound and ampicillin in a specific culture medium over time and at different temperatures.
Objective: To determine the degradation rate and half-life of this compound and ampicillin in a selected bacterial culture medium under controlled temperature conditions.
Materials:
-
This compound disodium salt
-
Ampicillin sodium salt
-
Sterile, antibiotic-free culture medium (e.g., LB broth, Terrific Broth, M9 minimal medium)
-
Sterile conical tubes or flasks
-
Incubator shakers set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Sterile syringes and 0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector
-
HPLC grade solvents (e.g., acetonitrile, water, appropriate buffers)
-
Sterile microcentrifuge tubes
-
Micropipettes and sterile tips
-
Vortex mixer
-
pH meter
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare a 100 mg/mL stock solution of this compound in sterile deionized water.
-
Prepare a 100 mg/mL stock solution of ampicillin in sterile deionized water.
-
Filter-sterilize both stock solutions using a 0.22 µm syringe filter into sterile tubes. Store at -20°C in aliquots.
-
-
Preparation of Culture Media with Antibiotics:
-
For each antibiotic and each temperature to be tested, prepare a sufficient volume of the chosen culture medium.
-
Aseptically add the antibiotic stock solution to the sterile medium to a final concentration of 100 µg/mL. Ensure the medium has cooled to room temperature before adding the antibiotic.
-
Mix thoroughly by gentle inversion.
-
-
Incubation and Sampling:
-
Dispense equal volumes (e.g., 20 mL) of the antibiotic-containing media into sterile flasks or tubes for each time point and temperature.
-
Place the flasks in incubator shakers set to the desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aseptically withdraw a sample (e.g., 1 mL) from each flask.
-
Immediately transfer the sample to a sterile microcentrifuge tube and store at -80°C until HPLC analysis. The T=0 sample should be taken immediately after adding the antibiotic.
-
-
Quantification of Antibiotic Concentration by HPLC:
-
Develop and validate an HPLC method for the separation and quantification of this compound and ampicillin. This will typically involve a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent like acetonitrile.
-
Prepare a standard curve for each antibiotic by making serial dilutions of the stock solutions in the culture medium.
-
Thaw the collected samples and centrifuge to pellet any precipitates.
-
Inject the supernatant of the standards and the samples into the HPLC system.
-
Determine the peak area corresponding to the antibiotic in each chromatogram.
-
Calculate the concentration of the antibiotic in each sample using the standard curve.
-
-
Data Analysis:
-
For each temperature, plot the concentration of the antibiotic versus time.
-
Determine the degradation rate constant (k) by fitting the data to a first-order decay model: ln(C) = ln(C0) - kt, where C is the concentration at time t, and C0 is the initial concentration.
-
Calculate the half-life (t½) for each antibiotic at each temperature using the formula: t½ = 0.693 / k.
-
Figure 2: Experimental workflow for comparing antibiotic stability.
Conclusion
The selection between this compound and ampicillin should be guided by the specific requirements of the experiment. While ampicillin is a viable and economical choice for routine, short-term bacterial transformations and cultures, its inherent instability can compromise the integrity of longer or more sensitive experiments. This compound, with its enhanced stability against heat, pH changes, and enzymatic degradation, offers a more reliable and consistent selective pressure. This makes it the superior choice for large-scale liquid cultures, extended incubation periods, and any application where the prevention of satellite colonies is critical for downstream applications. The additional cost of this compound is often justified by the increased reliability and reproducibility of experimental results.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. khimexpert.com [khimexpert.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound Solution 100mg/ml w/ 100 mg/ml this compound in sterile tissue culture grade water [himedialabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of Ampicillin in Normal Saline and Buffered Normal Saline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-rad.com [bio-rad.com]
- 10. bio-rad.com [bio-rad.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. Common Stocks, Antibiotics - Bennett Lab Wiki - Rice University Campus Wiki [wiki.rice.edu]
- 13. researchgate.net [researchgate.net]
The Clear Advantage: Why Carbenicillin Outperforms Ampicillin in Cloning Applications
For decades, ampicillin has been a workhorse for antibiotic selection in molecular cloning. However, for researchers seeking higher fidelity and more reliable results, carbenicillin presents a superior alternative. This guide provides a detailed comparison of the two beta-lactam antibiotics, supported by experimental principles, to demonstrate the significant advantages of using this compound for cloning. The primary benefits of this compound lie in its increased stability and its profound impact on reducing the formation of problematic satellite colonies, ultimately leading to cleaner experimental outcomes.
At a Glance: this compound vs. Ampicillin
| Feature | This compound | Ampicillin | Advantage |
| Mechanism of Action | Inhibits bacterial cell wall synthesis | Inhibits bacterial cell wall synthesis | No difference |
| Resistance Gene | bla (encodes β-lactamase) | bla (encodes β-lactamase) | No difference |
| Stability in Media | High | Low | This compound |
| Satellite Colonies | Minimal to none | Frequent | This compound |
| Cloning Efficiency | Higher effective selection | Can be compromised | This compound |
| Cost | Higher | Lower | Ampicillin |
The Problem with Ampicillin: Instability and the Rise of Satellite Colonies
The primary drawback of ampicillin is its susceptibility to degradation by the enzyme β-lactamase.[1][2] Bacteria that carry the ampicillin resistance gene (bla) produce and secrete β-lactamase, which breaks down ampicillin in the surrounding medium.[3] This degradation creates a localized environment with a reduced concentration of the antibiotic, allowing non-transformed, ampicillin-sensitive bacteria to grow in the vicinity of a transformed colony. These small, non-transformed colonies are known as "satellite" colonies and can lead to the selection of false positives, complicating downstream applications.[4][5] Furthermore, ampicillin is less stable in culture media, losing significant activity over time, even when stored at 4°C.[1][6] This inherent instability can compromise the selective pressure of the growth medium.
This compound to the Rescue: Enhanced Stability for Cleaner Results
This compound, a semi-synthetic penicillin analog, shares the same mechanism of action as ampicillin and is recognized by the same resistance enzyme, β-lactamase.[7] However, this compound is a chemically more stable molecule.[5] It is more resistant to breakdown by β-lactamase and is also more tolerant of acidic conditions and temperature fluctuations.[2]
This increased stability has two major benefits in a cloning workflow:
-
Reduced Satellite Colonies: Because this compound is not as readily degraded by β-lactamase, the concentration of the antibiotic in the agar remains more consistent.[2] This prevents the formation of antibiotic-depleted zones around transformed colonies, thereby significantly reducing the growth of satellite colonies.[4][7] The result is a cleaner plate with clearly defined, truly transformed colonies.
-
More Reliable Selection: The enhanced stability of this compound ensures that the selective pressure is maintained over a longer period.[2] This is particularly crucial for long incubation times or when working with libraries, where ensuring that only transformed cells survive is paramount.
While direct quantitative comparisons of satellite colony formation in peer-reviewed literature are scarce, the qualitative difference is widely acknowledged in the scientific community and technical resources from life science companies. The consensus is that this compound consistently yields plates with fewer to no satellite colonies compared to ampicillin.
Experimental Data: The Slower Degradation of this compound
| Substrate | kcat (s⁻¹) | Relative Susceptibility to Degradation |
| Ampicillin | 10-100 fold lower than Benzylpenicillin | High |
| This compound | 1 x 10⁻³ - 0.1 | Very Low |
| Adapted from Galleni M, Frère JM. A survey of the kinetic parameters of class C beta-lactamases. Penicillins. Biochem J. 1988 Oct 1;255(1):119-22.[8][9] |
Although a study using novel biosensors indicated that both ampicillin and this compound were completely degraded after 2.5-3.0 hours in liquid culture, this was in the context of a high density of β-lactamase producing cells and may not directly reflect the dynamics on an agar plate where diffusion is a factor.[10]
Experimental Protocols
To empirically determine the advantages of this compound for your specific cloning needs, the following experimental protocol can be followed.
Protocol: Comparison of Ampicillin and this compound for Transformation Efficiency and Satellite Colony Formation
Objective: To quantitatively compare the number of true transformants and satellite colonies resulting from a bacterial transformation plated on selective media containing either ampicillin or this compound.
Materials:
-
Competent E. coli cells (e.g., DH5α)
-
Plasmid DNA with an ampicillin resistance gene (bla) (e.g., pUC19)
-
Luria-Bertani (LB) agar
-
Ampicillin sodium salt solution (100 mg/mL stock)
-
This compound disodium salt solution (100 mg/mL stock)
-
LB broth
-
Sterile microcentrifuge tubes
-
Sterile spreaders
-
Incubator at 37°C
-
Petri dishes (100 mm)
Procedure:
-
Prepare Selective Plates:
-
Prepare LB agar according to the manufacturer's instructions.
-
Autoclave and cool to approximately 50-55°C.
-
To one batch of molten agar, add ampicillin to a final concentration of 100 µg/mL.
-
To a second batch of molten agar, add this compound to a final concentration of 100 µg/mL.
-
Pour the plates and let them solidify. Store at 4°C until use.
-
-
Bacterial Transformation:
-
Thaw competent E. coli cells on ice.
-
Add 1-5 µL of plasmid DNA (approximately 10 ng) to 50 µL of competent cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately return the cells to ice for 2 minutes.
-
Add 950 µL of pre-warmed LB broth (without antibiotic).
-
Incubate at 37°C for 1 hour with shaking (225 rpm).
-
-
Plating:
-
Plate 100 µL of the transformation culture onto an ampicillin plate.
-
Plate 100 µL of the transformation culture onto a this compound plate.
-
Spread the cells evenly using a sterile spreader.
-
Incubate the plates at 37°C for 16-24 hours.
-
-
Data Collection and Analysis:
-
Count the number of large, well-defined colonies on each plate (true transformants).
-
Count the number of small colonies immediately surrounding the larger colonies on each plate (satellite colonies).
-
Calculate the transformation efficiency for each antibiotic (Transformants/µg DNA plated).
-
Compare the number of satellite colonies between the two types of plates.
-
Expected Results: The this compound plates are expected to have a similar number of true transformants but significantly fewer or no satellite colonies compared to the ampicillin plates.
Visualizing the Mechanisms
To better understand the underlying processes, the following diagrams illustrate the mechanism of action of these antibiotics and the formation of satellite colonies.
Caption: Mechanism of action for Ampicillin and this compound.
Caption: Formation of satellite colonies on ampicillin plates.
Conclusion
While ampicillin has been a staple in molecular biology, its inherent instability and the resulting issue of satellite colonies can compromise the integrity of cloning experiments. This compound, due to its enhanced stability and resistance to enzymatic degradation, offers a more robust and reliable selection method. For researchers in cloning and drug development who require high-confidence results and wish to avoid the ambiguity of satellite colonies, switching to this compound is a prudent and scientifically sound choice. Although the initial cost of this compound is higher, the investment can lead to significant savings in time and resources by preventing the need to re-screen potential false positives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. goldbio.com [goldbio.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. Can this compound be substituted for ampicillin when selecting for the pGEM Vectors [promega.com]
- 8. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Surprisingly fast disappearance of beta-lactam selection pressure in cultivation as detected with novel biosensing approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Carbenicillin Against Ampicillin-Resistant Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate antibiotic is critical for experimental success, particularly in the context of rising antibiotic resistance. This guide provides an objective comparison of carbenicillin and ampicillin, focusing on the efficacy of this compound against ampicillin-resistant bacterial strains, supported by experimental data and detailed protocols.
Both ampicillin and this compound belong to the beta-lactam class of antibiotics, functioning by inhibiting the synthesis of the bacterial cell wall.[1] They target penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan, a critical component of the cell wall.[1][2] Inhibition of PBPs leads to a weakened cell wall and eventual cell lysis, making these antibiotics bactericidal to actively growing cells.[2][3]
The primary mechanism of resistance to ampicillin is the production of beta-lactamase enzymes.[3][4] These enzymes hydrolyze the beta-lactam ring, the active component of the antibiotic, rendering it ineffective.[5][6] This resistance is often conferred by genes, such as the bla gene, which can be located on plasmids and transferred between bacteria.[7]
This compound as an Alternative to Ampicillin
While the same beta-lactamase gene that confers resistance to ampicillin also provides resistance to this compound, this compound offers significant advantages due to its chemical structure.[3][7] It is a semi-synthetic penicillin that, like ampicillin, is susceptible to degradation by beta-lactamase enzymes.[7][8] However, it exhibits greater stability under conditions of fluctuating pH and temperature.[1][7]
This enhanced stability means this compound is degraded by beta-lactamases at a slower rate than ampicillin.[9][10] This property is particularly advantageous in laboratory settings, such as molecular cloning and large-scale bacterial cultures. The slower degradation ensures a more consistent selective pressure over time and significantly reduces the formation of "satellite colonies."[8][9][10] Satellite colonies consist of non-resistant bacteria that manage to grow in the immediate vicinity of a resistant colony because the secreted beta-lactamase has degraded the ampicillin in the surrounding medium.[9][10]
Data Presentation: Comparative Efficacy
The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's efficacy. The data below, compiled from published studies, compares the MIC values of ampicillin and this compound against E. coli strains with and without a beta-lactamase-conferring plasmid.
| Antibiotic | Bacterial Strain | Resistance Gene | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Ampicillin | E. coli MG1655 (susceptible) | None | ~100 | [11] |
| Ampicillin | E. coli MG1655 with pBluescript | bla (AmpR) | >1000 | [11] |
| This compound | E. coli (general range) | Various | 1.56 - 64 | [8] |
| This compound | E. coli MG1655 (susceptible) | None | ~10 | [11] |
| This compound | E. coli MG1655 with pBluescript | bla (AmpR) | >2000 | [11] |
Note: The data indicates that while the resistance gene confers high-level resistance to both antibiotics, the baseline MIC for this compound against the susceptible strain is lower. In practice, both are typically used at concentrations of 50-100 µg/mL for plasmid selection.[8][9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)
This protocol is a standard method for determining the MIC of an antibiotic against a bacterial strain.
Methodology:
-
Preparation of Antibiotic Stock: Prepare a high-concentration stock solution of this compound or ampicillin (e.g., 50 mg/mL in sterile water or 50% ethanol for this compound).[12] Sterilize through a 0.22 µm filter.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the bacterial strain to be tested in the same broth overnight. Dilute the overnight culture to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this to a final concentration of 5 x 10^5 CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Protocol for Preparation of Selective Agar Plates
This protocol is used for selecting bacteria that have successfully incorporated a plasmid containing the ampicillin/carbenicillin resistance gene.
-
Medium Preparation: Prepare 1 liter of Luria-Bertani (LB) agar medium and autoclave at 121°C for 15 minutes.[13]
-
Cooling: Allow the autoclaved medium to cool in a water bath to approximately 45-50°C.[13] Adding the antibiotic to overly hot agar can cause its degradation.
-
Antibiotic Addition: Add 1 mL of a 50 mg/mL this compound stock solution to the 1 liter of cooled agar to achieve a final concentration of 50 µg/mL.[13] Swirl gently to mix thoroughly.
-
Pouring Plates: Pour the agar into sterile petri dishes and allow them to solidify at room temperature.
-
Storage: Store the plates at 2-8°C.[13] this compound plates are generally more stable than ampicillin plates and can be stored for a longer duration.
Conclusion: Key Advantages of this compound
For applications requiring consistent and stringent selection of ampicillin-resistant strains, this compound is often the superior choice. Its greater stability translates directly to more reliable experimental outcomes.
While the cost of this compound can be higher than ampicillin, the reduced risk of failed experiments and the prevention of contamination by non-resistant satellite colonies can justify the expense, especially in crucial applications like constructing mutant libraries or large-scale protein expression.[1][9] Therefore, when working with ampicillin-resistant strains, particularly those expressing beta-lactamase, a substitution to this compound should be strongly considered to enhance experimental reliability and success.
References
- 1. goldbio.com [goldbio.com]
- 2. scribd.com [scribd.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Can this compound be substituted for ampicillin when selecting for the pGEM Vectors [worldwide.promega.com]
- 13. agscientific.com [agscientific.com]
A Comparative Guide to Carbenicillin and Kanamycin for Dual Selection Experiments
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular biology and drug development, the use of dual selection systems is a cornerstone for ensuring the successful maintenance of multiple plasmids or genetic constructs within a host organism, typically Escherichia coli. The choice of antibiotics is critical to the success of these experiments. This guide provides a detailed comparison of two commonly used antibiotics, Carbenicillin and Kanamycin, for dual selection protocols.
Introduction to this compound and Kanamycin
This compound is a semi-synthetic penicillin antibiotic, belonging to the β-lactam class.[1] It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria. Kanamycin is an aminoglycoside antibiotic that is also effective against a broad range of bacteria.[2] Both are widely used as selective agents in molecular cloning and protein expression studies.
Mechanism of Action
The distinct mechanisms of action of this compound and Kanamycin make them suitable candidates for dual selection experiments, as they target different essential cellular processes.
This compound: As a β-lactam antibiotic, this compound inhibits the synthesis of the bacterial cell wall. It specifically targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition prevents the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis, particularly in actively dividing bacteria. Resistance to this compound is typically conferred by the β-lactamase enzyme (encoded by the bla gene), which hydrolyzes the β-lactam ring of the antibiotic, rendering it inactive.
Kanamycin: Kanamycin, an aminoglycoside, inhibits protein synthesis. It binds to the 30S ribosomal subunit of the bacterial ribosome. This binding interferes with the translation process by causing misreading of the mRNA template and inhibiting the translocation of the ribosome along the mRNA. The resulting production of non-functional or truncated proteins is lethal to the bacterium. Resistance to Kanamycin is commonly mediated by the aminoglycoside phosphotransferase enzyme (encoded by genes such as aph or nptII), which modifies the antibiotic, preventing it from binding to the ribosome.
Performance and Considerations in Dual Selection
While both antibiotics are effective selective agents, their performance in a dual selection system can be influenced by several factors, including their stability, potential interactions, and impact on the host's metabolic load.
| Feature | This compound | Kanamycin | Key Considerations for Dual Selection |
| Mechanism of Action | Inhibits cell wall synthesis | Inhibits protein synthesis | Different mechanisms are ideal for dual selection, reducing the likelihood of cross-resistance. |
| Resistance Gene | bla (encodes β-lactamase) | aph or nptII (encodes aminoglycoside phosphotransferase) | Ensure that the two plasmids carry distinct and compatible resistance markers. |
| Stability in Media | More stable than ampicillin, especially at lower pH and higher temperatures. Less prone to degradation by secreted β-lactamase, reducing satellite colony formation. | Generally stable in culture media under standard conditions. | The higher stability of this compound is advantageous for long incubations and high-density cultures. |
| Potential Interaction | May decrease the effective concentration of Kanamycin. | Efficacy may be reduced in the presence of this compound. | This potential negative interaction may necessitate optimization of Kanamycin concentration when used with this compound. |
| Metabolic Load | The resistance mechanism (enzymatic degradation) can impose a metabolic burden on the host. | The resistance mechanism (enzymatic modification) also contributes to the metabolic load. | The combined metabolic stress from two resistance genes and protein expression can impact cell growth and protein yield. |
| Working Concentration | 50-100 µg/mL for E. coli[1][3] | 30-50 µg/mL for E. coli[4] | Standard concentrations are a good starting point, but empirical optimization for dual selection is recommended. |
Experimental Protocols
The following are generalized protocols for preparing media and performing a bacterial transformation for dual selection with this compound and Kanamycin. It is crucial to note that optimal concentrations may vary depending on the E. coli strain, plasmid copy number, and the specific experimental context.
Media Preparation for Dual Selection
Materials:
-
Luria-Bertani (LB) agar powder
-
Distilled water
-
This compound sodium salt
-
Kanamycin sulfate
-
Sterile petri dishes
-
Autoclave
-
Water bath
Protocol:
-
Prepare LB agar according to the manufacturer's instructions (typically 40g per 1L of distilled water).
-
Autoclave the LB agar solution for 20 minutes on a liquid cycle.
-
Allow the autoclaved agar to cool in a 50-55°C water bath. This is critical to prevent heat degradation of the antibiotics.
-
Prepare stock solutions of this compound (e.g., 50 mg/mL in 50% ethanol) and Kanamycin (e.g., 50 mg/mL in sterile water) and filter-sterilize.
-
Once the agar has cooled, add this compound and Kanamycin to their final desired concentrations (e.g., 100 µg/mL for this compound and 50 µg/mL for Kanamycin).
-
Gently swirl the flask to ensure the antibiotics are evenly distributed. Avoid introducing air bubbles.
-
Aseptically pour the agar into sterile petri dishes (approximately 20-25 mL per 100 mm plate).
-
Allow the plates to solidify at room temperature.
-
Store the plates at 4°C, protected from light.
Dual Selection Transformation Protocol for E. coli
Materials:
-
Chemically competent E. coli cells
-
Two distinct plasmids, one with a this compound resistance marker (bla) and the other with a Kanamycin resistance marker (aph or nptII)
-
SOC outgrowth medium
-
LB agar plates containing both this compound and Kanamycin
-
Ice
-
Water bath at 42°C
-
Shaking incubator at 37°C
Protocol:
-
Thaw a vial of chemically competent E. coli on ice.
-
Add 1-5 µL of each plasmid DNA to the competent cells. Gently mix by flicking the tube.
-
Incubate the cell/DNA mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45-60 seconds.
-
Immediately transfer the tube back to ice for 2 minutes.
-
Add 250-500 µL of pre-warmed SOC medium to the cells.
-
Incubate the cells at 37°C for 1 hour with shaking (200-250 rpm) to allow for the expression of the antibiotic resistance genes. This recovery step is particularly important for Kanamycin resistance.[5]
-
Spread 50-100 µL of the cell suspension onto an LB agar plate containing both this compound and Kanamycin.
-
Incubate the plate overnight at 37°C.
-
The following day, colonies that have successfully taken up both plasmids should be visible.
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanisms of action for this compound and Kanamycin.
Caption: Experimental workflow for dual selection.
Conclusion
This compound and Kanamycin present a viable, albeit potentially interactive, pair for dual selection experiments. The high stability of this compound is a significant advantage over ampicillin, especially for demanding culture conditions. However, researchers must be mindful of the potential for this compound to reduce the efficacy of Kanamycin and should be prepared to optimize antibiotic concentrations accordingly. By understanding the mechanisms of action, potential interactions, and following a robust experimental protocol, scientists can effectively utilize this antibiotic combination to advance their research in genetic engineering and drug development.
References
- 1. Working concentration with this compound - Bacteria Escherichia coli - BNID 108847 [bionumbers.hms.harvard.edu]
- 2. Testing plasmid stability of Escherichia coli using the Continuously Operated Shaken BIOreactor System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 4. researchgate.net [researchgate.net]
- 5. home.sandiego.edu [home.sandiego.edu]
Performance of Carbenicillin in Different E. coli Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of carbenicillin, a semi-synthetic penicillin antibiotic, across various strains of Escherichia coli. The information presented herein is supported by experimental data to aid in the selection and application of this antibiotic in research and development settings.
This compound belongs to the β-lactam class of antibiotics and functions by inhibiting the synthesis of the bacterial cell wall.[1] Specifically, it targets penicillin-binding proteins (PBPs), preventing the final transpeptidation step in peptidoglycan synthesis.[1] This disruption of cell wall integrity leads to cell lysis and death.[1] In molecular biology, this compound is often favored over ampicillin due to its enhanced stability at lower pH and higher temperatures, which results in fewer satellite colonies on selection plates.[2]
Quantitative Performance Data
The susceptibility of E. coli to this compound can vary between different strains. This variation is often attributed to the presence of β-lactamase enzymes, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive. The following tables summarize key performance metrics of this compound against common laboratory E. coli strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound for Various E. coli Strains
| E. coli Strain | Genotype/Lineage | This compound MIC (µg/mL) | Reference |
| General Range | N/A | 1.56 - 64 | [2] |
| MG1655 | K-12 | ~10 | [3] |
| EPI300 (with empty vector) | K-12 derivative | 8 | [4] |
| BL21(DE3) (with empty vector) | B strain | 32 | [4] |
Note: MIC values can vary slightly depending on the experimental conditions and the specific substrain used.
Table 2: Zone of Inhibition for this compound against E. coli
| E. coli Strain | Disk Potency | Zone of Inhibition Diameter (mm) | Interpretation | Reference |
| ATCC 25922 | 100 µg | 23-29 | Susceptible | [5] |
| Enterobacteriaceae | 50 µg | ≥ 20 | Susceptible | [6] |
| Enterobacteriaceae | 50 µg | 18-19 | Intermediate | [6] |
| Enterobacteriaceae | 50 µg | ≤ 17 | Resistant | [6] |
Experimental Protocols
Broth Microdilution Method for MIC Determination
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic against a bacterial strain.
Materials:
-
96-well microtiter plate
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution
-
E. coli strain to be tested
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Prepare Bacterial Inoculum:
-
Aseptically pick a few colonies of the E. coli strain from a fresh agar plate and inoculate into a tube of sterile MHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Prepare Antibiotic Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution (at twice the desired highest concentration) to well 1.
-
Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as a positive control (bacteria, no antibiotic), and well 12 serves as a negative control (broth only).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Kirby-Bauer Disk Diffusion Assay
This method assesses the susceptibility of bacteria to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound disks (e.g., 100 µg)
-
E. coli strain to be tested
-
Sterile cotton swabs
-
Incubator (37°C)
-
Ruler or calipers
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculate Plate:
-
Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Apply Antibiotic Disk:
-
Aseptically place a this compound disk onto the center of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar surface.
-
-
Incubation:
-
Invert the plate and incubate at 37°C for 16-20 hours.
-
-
Measure Zone of Inhibition:
-
Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.
-
Interpret the results based on established standards (e.g., CLSI guidelines).
-
Visualizations
Caption: Experimental workflow for assessing this compound performance.
Caption: Mechanism of action and resistance to this compound in E. coli.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. handelsmanlab.discovery.wisc.edu [handelsmanlab.discovery.wisc.edu]
- 5. tmmedia.in [tmmedia.in]
- 6. Interpretation of Diffusion Susceptibility Data Obtained with 50-μg this compound Discs Against Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Carbenicillin vs. Ampicillin for Bacterial Selection
In molecular biology, the selection of successfully transformed bacteria is a critical step, frequently accomplished using antibiotics. Among the most common are the β-lactam antibiotics Ampicillin and Carbenicillin. Both function by inhibiting the synthesis of the bacterial cell wall and can be used interchangeably for selecting cells containing the β-lactamase resistance gene (bla).[1][2][3] However, key differences in their stability, cost, and performance profiles make one a better choice over the other depending on the experimental context. This guide provides an objective, data-supported comparison to inform your selection process.
Core Comparison: Stability vs. Cost
The primary trade-off between this compound and Ampicillin lies in stability versus cost. Ampicillin is a widely available and cost-effective choice for routine cloning.[2] In contrast, this compound is significantly more expensive, often two to four times the price of Ampicillin.[4] This cost is justified by its superior stability. This compound exhibits greater tolerance to heat and acidic conditions and is less susceptible to degradation by the β-lactamase enzyme secreted by resistant bacteria.[4][5][6] This enhanced stability directly impacts experimental outcomes, particularly in reducing the prevalence of problematic satellite colonies.[1][2][5]
Data Summary: Quantitative & Qualitative Comparison
The following tables summarize the key performance and cost metrics for each antibiotic.
Table 1: General Properties and Cost Comparison
| Feature | Ampicillin | This compound | Citation |
|---|---|---|---|
| Mechanism of Action | Inhibits bacterial cell wall synthesis | Inhibits bacterial cell wall synthesis | [4] |
| Resistance Gene | β-lactamase (bla) | β-lactamase (bla) | [1][2] |
| Typical Stock Conc. | 50 - 100 mg/mL in dH₂O | 50 mg/mL in dH₂O or 50% Ethanol | [1][7][8][9] |
| Working Concentration | 50 - 100 µg/mL | 50 - 100 µg/mL | [5][10] |
| Relative Cost | Baseline (1x) | High (2x - 4x) |[4][5] |
Table 2: Stability and Experimental Performance
| Feature | Ampicillin | This compound | Citation |
|---|---|---|---|
| Chemical Stability | Less stable; sensitive to heat and pH.[2][4] Plates should be used within 4 weeks.[4] | More stable to heat and pH.[4][5] | [2][4][5] |
| Enzymatic Stability | Readily degraded by secreted β-lactamase.[5][6][11] | Less susceptible to β-lactamase degradation.[5][6][12] | [5][6][11][12] |
| Satellite Colonies | Prone to satellite colony formation, especially with long incubations.[2][4][12] | Significantly reduces or eliminates satellite colonies.[1][5][12] | [1][2][4][5][12] |
| Ideal Use Case | Routine, short-term cloning; when cost is a primary factor. | Long incubations, large-scale cultures, cloning libraries, reducing satellites.[4][5] |[4][5] |
The Satellite Colony Phenomenon
A significant drawback of using Ampicillin is the formation of satellite colonies. These are small colonies of non-transformed, ampicillin-sensitive bacteria that grow in a zone around a large, truly resistant colony.[5][12] This occurs because the resistant colony secretes the β-lactamase enzyme into the surrounding medium, degrading the Ampicillin and creating a localized environment where sensitive cells can survive and divide.[6][11] This can lead to false positives when screening colonies and potential contamination of liquid cultures.
This compound's higher stability and resistance to β-lactamase mean it maintains its effective concentration in the agar for longer, preventing the formation of these satellite colonies and ensuring a cleaner selection.[5][12]
Figure 1. Mechanism of satellite colony formation on Ampicillin plates.
Experimental Protocols
Proper preparation of antibiotic stocks and media is crucial for effective selection. Adding antibiotics to agar that is too hot will cause degradation.
Antibiotic Stock Solution Preparation
-
Ampicillin (100 mg/mL Stock):
-
This compound (50 mg/mL Stock):
Preparation of Selective Agar Plates
The following workflow is applicable to both antibiotics.
Figure 2. Standard workflow for preparing selective LB agar plates.
Critical Note: The most common cause of failed selection is the degradation of the antibiotic. Ensure the autoclaved LB agar has cooled to below 60°C before adding either Ampicillin or this compound, as excessive heat will inactivate them.[10][12]
Decision Guide: Which Antibiotic to Choose?
For many standard applications, the cost-effectiveness of Ampicillin makes it the default choice. However, this compound is strongly recommended for experiments where selection stringency is paramount. Use the following logic to guide your decision.
Figure 3. Decision logic for choosing between Ampicillin and this compound.
References
- 1. Can this compound be substituted for ampicillin when selecting for the pGEM Vectors [promega.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. researchgate.net [researchgate.net]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selection of Ampicillin Resistant Bacteria [protocols.io]
- 8. agscientific.com [agscientific.com]
- 9. abo.com.pl [abo.com.pl]
- 10. bio-rad.com [bio-rad.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. goldbio.com [goldbio.com]
Spectinomycin vs. Carbenicillin: A Comparative Guide for Plant Transformation Studies
For researchers, scientists, and drug development professionals engaged in plant biotechnology, the choice of selection agents is a critical determinant of success in plant transformation experiments. Spectinomycin and carbenicillin are two widely utilized antibiotics, each with distinct roles and impacts on the transformation and regeneration process. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate agent for your research needs.
At a Glance: Spectinomycin vs. This compound
| Feature | Spectinomycin | This compound |
| Primary Role | Selection of transformed plant cells | Elimination of Agrobacterium tumefaciens |
| Mechanism of Action | Inhibits protein synthesis in plastids by binding to the 16S rRNA of the 30S ribosomal subunit.[1][2] | Inhibits bacterial cell wall synthesis by interfering with peptidoglycan synthesis.[3] |
| Resistance Gene | aadA (aminoglycoside 3'-adenylyltransferase)[4][5] | Not used for plant selection |
| Spectrum of Activity | Primarily targets plastid ribosomes, leading to bleaching of non-transformed cells.[1] | Broad-spectrum against many Gram-negative and Gram-positive bacteria, including Agrobacterium.[6] |
| Potential Issues | Spontaneous resistance in plants through mutation in the 16S rRNA gene.[2] | Can exhibit auxin-like effects, impacting plant regeneration in a concentration-dependent manner.[3][7] |
Performance Data in Plant Transformation
The efficacy of both spectinomycin and this compound is highly dependent on the plant species, the tissue being cultured, and the specific experimental conditions. Below is a summary of quantitative data from various studies.
Spectinomycin in Plant Selection
Spectinomycin is employed as a selective agent to identify and promote the growth of successfully transformed plant cells. The concentration used is critical to prevent the growth of non-transformed cells (escapes) without being overly detrimental to the transformed ones.
| Plant Species | Explant Type | Spectinomycin Conc. (mg/L) | Transformation Efficiency | Reference |
| Arabidopsis thaliana | Floral dip | 25 | Not specified | [8] |
| Citrus | Not specified | 25 | 37.5 ± 6.3% | [9] |
| Solanum tuberosum (potato) | Explants | 25 | Not specified | [8] |
| Glycine max (soybean) | Explants | Not specified | Not specified | [9] |
| Daucus carota (carrot) | Callus | 300-500 | Not applicable (study on resistance) | [2] |
| Lactuca sativa (lettuce) | Protoplasts | 500 | Not specified | [10] |
This compound for Agrobacterium Elimination and its Effect on Regeneration
This compound is primarily used after the co-cultivation step to eliminate the Agrobacterium used for transformation. While effective against bacteria, its impact on plant regeneration can be variable.
| Plant Species | Explant Type | This compound Conc. (mg/L) | Effect on Regeneration | Reference |
| Nicotiana tabacum (tobacco) | Leaf discs | 400 | No significant effect on shoot regeneration below 500 mg/L. | [6] |
| Daucus carota (carrot) | Protoplasts | 200 | Stimulatory effect on plant production. | [11] |
| Daucus carota (carrot) | Protoplasts | 400-500 | Completely reduced the ability to regenerate. | [11] |
| Oryza sativa (indica rice) | Calli | 250 | Caused severe necrosis in callus tissues. | [12] |
| Solanum lycopersicum (tomato) | Cotyledon | 100-400 | Promoted bud regeneration. | [13] |
| Brassica | Cotyledon | 500 | Used for transformant selection with no specified negative effects. | [14] |
Experimental Protocols and Methodologies
General Protocol for Agrobacterium-mediated Transformation
A typical workflow for Agrobacterium-mediated plant transformation involves several key stages where spectinomycin and this compound are applied.
Key Experimental Steps:
-
Agrobacterium Culture: The Agrobacterium tumefaciens strain carrying the gene of interest is cultured in a suitable medium containing antibiotics to maintain the integrity of the plasmid vector. Spectinomycin can be used for this purpose if the plasmid confers spectinomycin resistance.[15]
-
Co-cultivation: Plant explants are incubated with the Agrobacterium suspension to allow for T-DNA transfer.
-
Washing and Selection: After co-cultivation, explants are washed with a medium containing this compound to eliminate the bacteria. The explants are then transferred to a selection medium containing spectinomycin to inhibit the growth of non-transformed cells. This compound is also typically included in the selection and regeneration media to control any residual bacterial growth.[14][16]
-
Regeneration and Rooting: Transformed cells are induced to regenerate into shoots or embryos on a medium often containing plant growth regulators. The regenerated shoots are then transferred to a rooting medium to develop into whole plantlets.
Visualizing the Mechanisms of Action
Spectinomycin's Impact on Plastid Protein Synthesis
Spectinomycin acts on the 70S ribosomes found within the plastids of plant cells, which are similar to prokaryotic ribosomes. By binding to the 16S rRNA component of the small ribosomal subunit, it disrupts the translocation step of protein synthesis, leading to a halt in the production of essential plastid-encoded proteins. This inhibition results in a bleached or white phenotype in non-transformed tissues, allowing for visual selection of resistant, green tissues.
This compound's Role in Eliminating Agrobacterium
This compound, a β-lactam antibiotic, targets the penicillin-binding proteins (PBPs) in bacteria. These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. By inhibiting PBPs, this compound disrupts cell wall integrity, leading to cell lysis and death of the Agrobacterium. As plant cells lack peptidoglycan cell walls, they are not directly affected by this mechanism.
Conclusion and Recommendations
The choice between spectinomycin and this compound is not one of direct substitution but rather of understanding their complementary roles in a successful plant transformation protocol.
-
Spectinomycin is a valuable selectable marker, particularly for nuclear transformation where an alternative to kanamycin is needed. The development of enhanced resistance constructs has improved its efficacy in a wider range of plant species.[9] Researchers should be mindful of the potential for spontaneous resistance and optimize selection concentrations accordingly.
-
This compound remains a standard and effective tool for the crucial step of eliminating Agrobacterium post-transformation. Its potential for auxin-like effects necessitates careful optimization of its concentration to avoid detrimental impacts on regeneration. In some cases, lower concentrations may even be beneficial for callus growth and shoot formation.[11][13]
For optimal results, it is recommended to conduct a preliminary dose-response experiment for both antibiotics with the specific plant species and explant type to be used. This will help in determining the minimal inhibitory concentration that effectively selects for transformants (in the case of spectinomycin) and eliminates Agrobacterium without negatively affecting regeneration (in the case of this compound). The combined use of these two antibiotics, each for its specific purpose, is a robust strategy in many plant transformation studies.
References
- 1. phytotechlab.com [phytotechlab.com]
- 2. Spontaneous spectinomycin resistance mutations detected after biolistic transformation of Daucus carota L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dialnet.unirioja.es [dialnet.unirioja.es]
- 4. In situ transfer of antibiotic resistance genes from transgenic (transplastomic) tobacco plants to bacteria - GMO Research [gmoresearch.org]
- 5. In Situ Transfer of Antibiotic Resistance Genes from Transgenic (Transplastomic) Tobacco Plants to Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scialert.net [scialert.net]
- 7. plant-hormone-effect-of-antibiotics-on-the-transformation-efficiency-of-plant-tissues-by-agrobacterium-tumefaciens-cells - Ask this paper | Bohrium [bohrium.com]
- 8. Development of an improved construct for spectinomycin selection in plant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agriculturejournals.cz [agriculturejournals.cz]
- 13. notulaebotanicae.ro [notulaebotanicae.ro]
- 14. researchgate.net [researchgate.net]
- 15. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Carbenicillin: A Guide for Laboratory Professionals
The safe and responsible disposal of Carbenicillin is crucial to prevent environmental contamination and the potential spread of antibiotic resistance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste in a laboratory setting, ensuring compliance and safety.
Core Principle: All forms of this compound waste, including pure substance, solutions, and contaminated materials, must be treated as hazardous chemical waste.[1][2] Disposal must always adhere to local, state, and federal regulations.[3] Never discharge this compound waste into drains or sewers.[1][3]
Step-by-Step Disposal Procedures
Solid this compound Waste (Unused Powder)
-
Collection: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and appropriate hazardous waste container.[4]
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents ("this compound").
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5] The approved disposal methods are typically incineration in a licensed facility or burial in a landfill specifically permitted to accept chemical and pharmaceutical waste.[3][6]
Liquid this compound Waste
The disposal method for liquid this compound waste depends on its concentration and composition.
A. High-Concentration Stock Solutions:
-
Status: Concentrated stock solutions are considered hazardous chemical waste.[2]
-
Procedure:
-
Collect all stock solutions in a designated, leak-proof, and sealed hazardous waste container.
-
Do not mix with other chemical waste unless approved by your institution's EHS office.[6]
-
Label the container clearly with its contents.
-
Dispose of the container through your institution's hazardous waste management program.[2]
-
B. Used Culture Media Containing this compound:
-
Status: this compound is a heat-labile antibiotic, meaning it can be degraded by heat.[7] This property influences the disposal pathway for media.
-
Procedure for Non-Biohazardous Media:
-
Some institutional guidelines may permit the autoclaving of media containing heat-labile antibiotics like this compound to degrade the antibiotic.[7]
-
After a validated autoclave cycle (e.g., 121°C for a time appropriate to the liquid volume), and once cooled, the treated media may be permissible for drain disposal, provided it contains no other hazardous chemicals.[7]
-
Crucially, always confirm this procedure with your local and institutional EHS guidelines before implementation. A more cautious and universally accepted approach is to collect all antibiotic-containing media as chemical waste.[2]
-
-
Procedure for Biohazardous Media (e.g., BSL-1 or BSL-2 cultures):
-
The primary goal is to decontaminate the biological material. Collect the waste in a labeled, leak-proof, autoclavable container.[7]
-
Autoclave the waste to kill all microorganisms.
-
BSL-1 Waste: After autoclaving, BSL-1 waste containing this compound may be disposed of in the regular trash, as the process is considered to have broken down the antibiotic.[7]
-
BSL-2 Waste: After autoclaving, BSL-2 waste must be disposed of as Regulated Medical Waste, even if the antibiotic is degraded.[7]
-
Contaminated Laboratory Materials
-
Empty Containers: Handle empty this compound containers as you would the chemical itself.[1] They may still contain hazardous residue.[3] Some may be recycled if thoroughly cleaned, but otherwise, they should be disposed of as hazardous waste.[1] Puncturing the container can prevent reuse.[3]
-
Spill Cleanup Materials: Any materials used to clean up this compound spills (e.g., absorbent pads, wipes) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.[8][9]
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be collected as hazardous waste. Contaminated clothing must be decontaminated before reuse.[10]
Data Presentation: this compound Disposal Summary
| Waste Type | Key Characteristics | Recommended Disposal Procedure |
| Solid Powder | Unused, expired, or waste this compound | Collect in a labeled hazardous waste container for incineration or chemical landfill.[3][4][6] |
| Stock Solutions | High-concentration aqueous solutions | Collect in a labeled, sealed container for disposal as hazardous chemical waste.[2] |
| Used Culture Media | Low-concentration, heat-labile antibiotic | Option 1 (Check Local Policy): Autoclave to degrade, then drain dispose.[7] Option 2 (Universally Safe): Collect for hazardous chemical waste disposal.[2] |
| Biohazardous Media | Contains microorganisms (e.g., BSL-1/2) | Autoclave to decontaminate, then dispose of as biohazardous or regulated medical waste according to institutional policy.[7] |
| Contaminated Items | Containers, PPE, spill cleanup materials | Place in sealed containers and manage as hazardous waste.[1][3][9] |
Mandatory Visualization: this compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of different forms of this compound waste.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. bitesizebio.com [bitesizebio.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Antibiotics (in cell and bacterial cultures) - Security information - Örebro University [oru.se]
- 5. westliberty.edu [westliberty.edu]
- 6. americanbio.com [americanbio.com]
- 7. Biological Waste | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 9. agscientific.com [agscientific.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Carbenicillin
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Carbenicillin, a commonly used antibiotic in molecular biology and microbiology. Adherence to these procedures is critical to ensure personal safety and maintain the integrity of your research.
This compound disodium salt may cause allergic skin reactions and allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3][4] It is crucial to handle this compound with care in a laboratory setting.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its powdered form, a comprehensive set of personal protective equipment is required to minimize exposure. Engineering controls should be in place to provide the primary line of defense.
| Control Type | Recommendation |
| Engineering Controls | Work in a well-ventilated area.[5][6] A chemical fume hood is recommended, especially when handling the solid form to avoid dust formation.[5] |
| Eye Protection | Chemical safety goggles or a face shield should be worn.[2][5][7] |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374.[2] |
| Body Protection | A lab coat or protective suit is necessary to prevent skin contact.[5] |
| Respiratory Protection | If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][5] |
Step-by-Step Handling Procedures
Following a standardized procedure for handling this compound will mitigate risks and ensure consistent, safe practices in the laboratory.
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace within a chemical fume hood or a well-ventilated area.[5]
-
Weighing : When weighing the powdered form, do so carefully to avoid creating dust. Use a draft shield if necessary.
-
Solubilization : To prepare a stock solution, dissolve the this compound disodium salt in a suitable solvent such as distilled water.[8] This should be done within the fume hood. This compound is soluble in water.[6]
-
Use in Media : When adding this compound to culture media, ensure the media has cooled to a temperature that will not degrade the antibiotic.
-
Incubation : Handle all cultures containing this compound with standard microbiological safety practices.
-
Post-Handling : After handling, wash hands thoroughly.[1][2] Decontaminate the work surface.
Spill and Emergency Protocols
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[3][5] |
| Eye Contact | Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Seek medical attention.[4][5] |
| Inhalation | Move the person to fresh air.[1] If experiencing respiratory symptoms, call a poison center or doctor.[2][3] |
| Ingestion | Do NOT induce vomiting. Call a physician or poison control center immediately.[4] |
| Small Spill (Powder) | Gently sweep up the material and place it in a suitable container for disposal. Avoid generating dust.[4] |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed container for disposal.[9] |
Disposal Plan
Proper disposal of this compound and related waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product and Stock Solutions : These are considered hazardous chemical waste and should be collected in a designated, labeled container for chemical waste disposal according to institutional guidelines.[10]
-
Used Culture Media : this compound is heat-labile.[10] Therefore, used liquid media containing this compound can be decontaminated by autoclaving. However, always follow your institution's specific guidelines for antibiotic waste.[10]
-
Contaminated Labware : Disposable labware (e.g., pipette tips, culture plates) should be autoclaved before being discarded as biohazardous waste. Reusable glassware should be decontaminated with a suitable disinfectant and then washed thoroughly.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. westliberty.edu [westliberty.edu]
- 4. fishersci.com [fishersci.com]
- 5. agscientific.com [agscientific.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. This compound Stock Solution [novoprolabs.com]
- 9. americanbio.com [americanbio.com]
- 10. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
